5-Fluoro THJ
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C₂₂H₂₁FN₄O |
|---|---|
Poids moléculaire |
376.43 |
Synonymes |
5F-THJ 018, THJ 2201 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Fluoro-THJ-018
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document describes the synthesis of a controlled substance for research and forensic applications only. The synthesis of such substances is subject to strict legal and regulatory frameworks. All activities should be conducted in compliance with applicable laws and by authorized personnel in appropriately equipped facilities.
Introduction
5-Fluoro-THJ-018 (also known as THJ-2201) is a synthetic cannabinoid and a fluorinated analog of THJ-018. These compounds are part of a large class of indazole-3-carboxamide derivatives that have been synthesized and studied for their high affinity for cannabinoid receptors CB1 and CB2. This guide provides a representative synthesis pathway for 5-Fluoro-THJ-018, based on established chemical methodologies for analogous synthetic cannabinoids. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 5-fluoro-1H-indazole-3-carboxylic acid, followed by N-alkylation and subsequent amide coupling.
Quantitative Data Summary
Due to the limited availability of published data specifically for the synthesis of 5-Fluoro-THJ-018, the following table presents expected yields and purity based on the synthesis of structurally similar indazole-3-carboxamide synthetic cannabinoids. These values should be considered representative and may vary based on specific experimental conditions.
| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| 1. Indazole Ring Formation | 5-Fluoro-1H-indazole-3-carboxylic acid | 75-85 | >95 | NMR, LC-MS |
| 2. N-Alkylation | 1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid | 60-70 | >95 | NMR, LC-MS |
| 3. Amide Coupling | 5-Fluoro-THJ-018 | 50-65 | >98 | NMR, HPLC, GC-MS |
Experimental Protocols
The following protocols describe a plausible multi-step synthesis of 5-Fluoro-THJ-018.
Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid
This initial step involves the formation of the core indazole ring structure. A common method for synthesizing indazole-3-carboxylic acids is through the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization and hydrolysis.
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Sodium pyruvate
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water is prepared.
-
Sodium pyruvate (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours to form the hydrazone.
-
Concentrated hydrochloric acid is added, and the reaction mixture is heated to reflux for 4-6 hours to facilitate cyclization.
-
The reaction is cooled, and the precipitated solid is collected by filtration.
-
The crude product is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the 5-fluoro-1H-indazole-3-carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: N-Alkylation of 5-Fluoro-1H-indazole-3-carboxylic acid
The indazole nitrogen is alkylated with a 5-fluoropentyl chain. This is typically achieved using an appropriate alkyl halide in the presence of a base.
-
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq)
-
1-Bromo-5-fluoropentane
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
5-Fluoro-1H-indazole-3-carboxylic acid is dissolved in anhydrous DMF.
-
Potassium carbonate (2.5 eq) is added to the solution, followed by the dropwise addition of 1-bromo-5-fluoropentane (1.2 eq).
-
The reaction mixture is stirred at 60-70 °C for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(5-fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid.
-
Step 3: Amide Coupling to form 5-Fluoro-THJ-018
The final step is the coupling of the N-alkylated indazole carboxylic acid with 1-naphthylamine to form the final amide product.
-
Materials:
-
1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq)
-
1-Naphthylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid is dissolved in anhydrous DCM.
-
EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.
-
A solution of 1-naphthylamine (1.1 eq) and DIPEA (2.0 eq) in DCM is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 5-Fluoro-THJ-018.
-
Visualizations
5-Fluoro-THJ: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-THJ, also known as 5F-THJ, THJ-018 derivative, or THJ-2201, is a synthetic cannabinoid that has emerged as a compound of interest within the scientific community. As a structural analog of other potent synthetic cannabinoids, understanding its interaction with the endogenous cannabinoid system is crucial for both toxicological assessment and potential therapeutic exploration. This technical guide provides an in-depth analysis of the mechanism of action of 5-Fluoro-THJ on cannabinoid receptors, focusing on its binding affinity, functional activity, and the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.
Core Mechanism of Action
5-Fluoro-THJ exerts its effects primarily through its interaction with the two main cannabinoid receptors, CB1 and CB2. It is classified as a potent, full agonist at both receptor subtypes. This means it not only binds to the receptors with high affinity but also activates them to their full capacity, eliciting a robust biological response.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of 5-Fluoro-THJ with cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinity of 5-Fluoro-THJ
| Compound | Receptor | Kᵢ (nM) |
| 5-Fluoro-THJ (THJ-2201) | CB1 | 1.34[1] |
| 5-Fluoro-THJ (THJ-2201) | CB2 | 1.32[1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity of 5-Fluoro-THJ
| Compound | Receptor | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| 5-Fluoro-THJ (THJ-2201) | CB1 | cAMP Inhibition | ≈ Δ⁹-THC & RCS-4 | Full Agonist |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.
Signaling Pathways
Upon binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), 5-Fluoro-THJ initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Pharmacological Profile of 5-Fluoro-THJ (THJ-2201): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the synthetic cannabinoid 5-Fluoro-THJ, also known as THJ-2201. This document summarizes its receptor binding affinity, functional activity, and metabolic profile, presenting quantitative data in structured tables and detailing the experimental methodologies for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Pharmacological Data
5-Fluoro-THJ (THJ-2201) is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its pharmacological activity is characterized by high binding affinity and functional potency at these receptors.
Receptor Binding Affinity and Functional Potency
The following table summarizes the key in vitro pharmacological parameters of 5-Fluoro-THJ.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 1.34 nM | [1] |
| CB2 | 1.32 nM | [1] | |
| Functional Potency (EC50) | CB1 | 19 nM | [2] |
| CB2 | Not explicitly reported in the searched literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and are representative of the techniques used to characterize synthetic cannabinoids like 5-Fluoro-THJ.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is based on the methodology described by Hess et al. (2016) for determining the binding affinity of synthetic cannabinoids.
Objective: To determine the inhibition constant (Ki) of 5-Fluoro-THJ for the human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
WIN 55,212-2 (non-labeled competing ligand for non-specific binding determination).
-
5-Fluoro-THJ (test compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in binding buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
50 µL of [³H]CP55,940 at a final concentration of approximately 1 nM.
-
50 µL of either binding buffer (for total binding), WIN 55,212-2 at a final concentration of 10 µM (for non-specific binding), or the desired concentration of 5-Fluoro-THJ.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of 5-Fluoro-THJ that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol is a representative method for determining the functional activity of cannabinoid receptor agonists by measuring the inhibition of adenylyl cyclase.
Objective: To determine the EC₅₀ value of 5-Fluoro-THJ for the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay medium (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).
-
Forskolin.
-
5-Fluoro-THJ (test compound).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to near confluence.
-
Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in assay medium.
-
Assay:
-
Aspirate the culture medium and pre-incubate the cells with 5-Fluoro-THJ at various concentrations for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 5-10 µM final concentration) for 15-30 minutes at 37°C to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the 5-Fluoro-THJ concentration. Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect, using non-linear regression.
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a common method to assess the in vitro metabolic stability of a compound.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 5-Fluoro-THJ in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
5-Fluoro-THJ (test compound).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs (e.g., 0.5-1 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding 5-Fluoro-THJ (e.g., 1 µM final concentration).
-
Incubate the mixture at 37°C with shaking.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of 5-Fluoro-THJ at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of 5-Fluoro-THJ remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ) as (0.693 / t₁/₂) / (mg microsomal protein/mL).
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by cannabinoid receptor agonists like 5-Fluoro-THJ.
Caption: Gαi-coupled signaling cascade initiated by 5-Fluoro-THJ binding to cannabinoid receptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Experimental Workflow: Metabolic Stability Assay
The following diagram illustrates the process for assessing the metabolic stability of a compound in vitro.
References
The Uncharted Territory of 5-Fluoro THJ: A Technical Overview Based on Analog Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing specific in vitro and in vivo studies on 5-Fluoro THJ (1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide) is not publicly available at the time of this writing. Its physiological and toxicological properties have not been determined[1]. This guide, therefore, provides a comprehensive overview of its chemical properties, information on its parent compound, THJ-018, and extrapolates potential effects based on the known pharmacology of structurally similar fluorinated synthetic cannabinoids.
Introduction to this compound
This compound is a synthetic cannabinoid, structurally derived from THJ-018[1][2]. The key structural modification is the addition of a fluorine atom to the terminal carbon of the pentyl chain[1]. This alteration is a common strategy in the clandestine synthesis of designer drugs to potentially modify the pharmacological profile, including receptor affinity and metabolic stability.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide | [1] |
| CAS Number | 2180934-72-7 | [1] |
| Molecular Formula | C22H21FN4O | [1] |
| Formula Weight | 376.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml | [1] |
| λmax | 245, 332 nm | [1] |
The Parent Compound: THJ-018
THJ-018 is an analog of the well-known synthetic cannabinoid JWH-018, where the indole core has been replaced with an indazole base[3]. While specific biological activity for THJ-018 has not been extensively reported, its structural similarity to other synthetic cannabinoids suggests it likely acts as an agonist at the cannabinoid receptors, CB1 and CB2[3].
Metabolic studies on THJ-018 using human hepatocytes have identified several metabolites, with the primary pathways being hydroxylation on the N-pentyl chain followed by oxidation or glucuronidation[4].
The Role of Fluorination in Synthetic Cannabinoids
The addition of a terminal fluorine to the N-pentyl chain, as seen in this compound, is a common modification in many synthetic cannabinoid series. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
Potential In Vitro Effects
-
Receptor Binding Affinity: Fluorination can influence the binding affinity for CB1 and CB2 receptors. However, the effect is not consistent across all synthetic cannabinoid classes. For some compounds, fluorination increases potency, while for others, it may decrease or have a negligible effect[5].
-
Signaling Pathways: As agonists, fluorinated synthetic cannabinoids are expected to activate downstream signaling cascades similar to other cannabinoids. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Potential In Vivo Effects
-
Pharmacokinetics: The carbon-fluorine bond is highly stable, which can make fluorinated compounds more resistant to metabolic degradation. This can lead to a longer half-life and prolonged duration of effects. Studies on the fluorinated analog of THJ-018, known as THJ-2201, revealed extensive metabolism, including oxidative defluorination[4].
-
Toxicology: The increased potency and altered metabolism of fluorinated synthetic cannabinoids have been associated with severe adverse effects and fatalities[6]. Postmortem redistribution has been observed for some fluorinated cannabinoids, complicating toxicological interpretations[6].
Experimental Protocols: A General Framework
Due to the absence of specific studies on this compound, detailed experimental protocols cannot be provided. However, a general workflow for the characterization of a novel synthetic cannabinoid is outlined below.
Caption: General workflow for characterizing a novel synthetic cannabinoid.
Potential Signaling Pathways
The signaling pathways activated by this compound are presumed to be similar to those of other CB1 receptor agonists.
Caption: Putative signaling cascade following CB1 receptor activation.
Metabolic Fate: A General Perspective
Based on studies of structurally related fluorinated synthetic cannabinoids, the metabolism of this compound is likely to be complex.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forty-Three Fatalities Involving the Synthetic Cannabinoid, 5-Fluoro-ADB: Forensic Pathology and Toxicology Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 5-Fluoro THJ in different solvents
An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro THJ
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound, a derivative of the synthetic cannabinoid THJ-018, is a research chemical. Its physiological and toxicological properties have not been extensively studied. This document is intended for informational purposes for research and forensic applications only and is not for human or veterinary use.
Introduction
This compound is a synthetic cannabinoid that has emerged in the landscape of new psychoactive substances. Structurally, it is an indazole-based analog, featuring a fluorine atom on the terminal carbon of the pentyl chain. As with many synthetic cannabinoids, this compound is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects. For researchers and drug development professionals, understanding the fundamental physicochemical properties of this compound, such as its solubility and stability in various solvents, is critical for accurate quantification, formulation development, and in vitro and in vivo studies.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also furnishes detailed, generalized experimental protocols for determining these properties, based on established methods for other cannabinoids.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For laboratory purposes, knowing the solubility in various organic solvents is essential for preparing stock solutions and conducting analytical and biological assays.
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility (at ambient temperature) |
| Dimethylformamide (DMF) | Polar aprotic | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 5 mg/mL |
| Methanol | Polar protic | Data not available |
| Ethanol | Polar protic | Data not available |
| Acetonitrile | Polar aprotic | Data not available |
| Chloroform | Nonpolar | Data not available |
| Hexane | Nonpolar | Data not available |
Note: The lack of comprehensive public data necessitates experimental determination for specific research applications.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents of analytical grade
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
To remove any remaining solid particles, either centrifuge the collected supernatant at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Stability of this compound
The stability of a compound in different solvents and under various environmental conditions is a key factor in determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Synthetic cannabinoids can be susceptible to degradation through hydrolysis, oxidation, and photodegradation.
General Stability Profile and Degradation Pathways
Specific stability data for this compound is not extensively documented. However, based on the stability of other synthetic cannabinoids, it is prudent to assume that this compound may be sensitive to:
-
Acidic and Basic Conditions: The amide linkage in the structure of this compound could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidative Stress: Exposure to oxidizing agents may lead to degradation.
-
Photodegradation: Exposure to UV or visible light can induce degradation of cannabinoids.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Test Samples:
-
Prepare solutions of this compound in the chosen solvent at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry.
-
Visualization of Pathways and Workflows
CB1 Receptor Signaling Pathway
As a CB1 receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor signaling cascade. The following diagram illustrates this pathway.
Caption: CB1 Receptor Signaling Pathway for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Experimental Workflow for Stability (Forced Degradation) Study
This diagram illustrates the process of conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this guide provides the available information and outlines robust, generalized experimental protocols for their determination. For researchers working with this and other novel synthetic cannabinoids, it is imperative to experimentally determine these fundamental properties to ensure the accuracy and reliability of their research findings. The provided workflows and signaling pathway diagram serve as a foundational reference for designing and interpreting such studies. As with all research chemicals, appropriate safety precautions should be taken when handling this compound.
An In-depth Technical Guide to 5-Fluoro THJ (THJ-2201): Discovery, History, and Core Technical Data
Introduction
This technical guide provides a comprehensive overview of 5-Fluoro THJ, a synthetic cannabinoid also known by its chemical name --INVALID-LINK--methanone and the synonym THJ-2201. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of its discovery, history, and key technical data, including pharmacological properties and experimental methodologies.
This compound (THJ-2201) is a potent synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. It is structurally related to other well-known synthetic cannabinoids, such as AM-2201, with the key difference being the replacement of the indole core with an indazole ring system.[1] As a full agonist at both the CB1 and CB2 cannabinoid receptors, THJ-2201 mimics the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, but with significantly higher potency.[1][2] This heightened potency is a characteristic feature of many synthetic cannabinoids and is a subject of considerable interest and concern in the scientific and medical communities.[3]
Discovery and History
The discovery of this compound (THJ-2201) is not rooted in traditional pharmaceutical research and development but rather in the clandestine world of designer drugs. It was first identified in forensic samples in the early 2010s. A 2014 publication by Uchiyama et al. is one of the earliest scientific reports detailing the detection of THJ-2201 in illegal products, marking its official emergence on the illicit drug market.[4]
Unlike its predecessors, such as the "JWH" series of compounds synthesized by John W. Huffman for research purposes, the synthesis of THJ-2201 and similar compounds appears to be driven by the desire to circumvent existing drug laws. As an analog of the potent synthetic cannabinoid AM-2201, THJ-2201 was likely developed to mimic its effects while having a distinct chemical structure to evade legal control.[1] This cat-and-mouse game between clandestine chemists and regulatory bodies has led to a rapid proliferation of new and often uncharacterized synthetic cannabinoids.
Due to its high potential for abuse and lack of accepted medical use, THJ-2201 has been classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[1][5] Its history is intertwined with public health concerns, as its use has been associated with adverse events, including hospitalizations and fatalities.[1]
Chemical and Pharmacological Properties
This compound (THJ-2201) is characterized by an indazole core, a 5-fluoropentyl chain, and a naphthoyl group. This structure confers high affinity for the cannabinoid receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound (THJ-2201).
| Parameter | Value | Receptor | Reference(s) |
| Binding Affinity (Ki) | 1.34 nM | CB1 | [2] |
| 1.32 nM | CB2 | [2] |
| In Vitro Parameter | Value | Cell Line | Reference(s) |
| EC50 (Cytotoxicity) | > 25 µM | NG108-15 | [2] |
| NOEC (Cytotoxicity) | 25 µM | NG108-15 | [2] |
| LOEC (Cytotoxicity) | > 25 µM | NG108-15 | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound (THJ-2201).
In Vitro Metabolism in Human Hepatocytes
Objective: To identify the major metabolites of THJ-2201 in a human-relevant in vitro system.
Methodology:
-
Materials: Cryopreserved human hepatocytes, Williams Medium E, penicillin-streptomycin, L-glutamine, fetal bovine serum, insulin, dexamethasone, THJ-2201 standard.
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Incubation: The hepatocyte monolayer is incubated with a solution of THJ-2201 (typically 10 µM) in culture medium for a specified period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At the end of the incubation period, the medium is collected. The remaining cells are typically lysed to analyze intracellular metabolites.
-
Sample Preparation: The collected medium and cell lysate are subjected to protein precipitation, often using a cold organic solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.
-
Analytical Method: The supernatant is analyzed using high-resolution mass spectrometry (HR-MS), such as a TripleTOF system. Data is acquired in full scan mode and information-dependent acquisition (IDA) for product ion scans to identify and structurally elucidate the metabolites.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of THJ-2201 for the CB1 and CB2 cannabinoid receptors.
Methodology:
-
Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [3H]CP-55,940), THJ-2201, binding buffer, glass fiber filters, scintillation cocktail.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of varying concentrations of THJ-2201 (the competitor).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The filters are washed with ice-cold binding buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of THJ-2201 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism study of THJ-2201 in human hepatocytes.
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor upon activation by THJ-2201.
References
- 1. THJ-2201 - Wikipedia [en.wikipedia.org]
- 2. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Thj 2201 | C23H21FN2O | CID 91864533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Fluoro-THJ (5F-MDMB-PINACA) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro-THJ (also known as 5F-MDMB-PINACA), a potent synthetic cannabinoid, in biological matrices such as plasma and oral fluid. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals in forensic toxicology, clinical research, and drug metabolism studies. The method demonstrates excellent sensitivity, specificity, and a wide dynamic range, enabling accurate quantification of 5-Fluoro-THJ at trace levels.
Introduction
5-Fluoro-THJ is a synthetic cannabinoid receptor agonist that has been identified in illicit drug markets worldwide. Due to its high potency and potential for severe adverse health effects, there is a growing need for reliable analytical methods to detect and quantify this compound in biological specimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1][2] This application note presents a validated LC-MS/MS protocol for the routine analysis of 5-Fluoro-THJ.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of 5-Fluoro-THJ from biological matrices.
Protocol for Plasma and Oral Fluid:
-
To 100 µL of plasma or oral fluid sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5F-MDMB-PINACA-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
MS/MS Parameters:
| Parameter | 5-Fluoro-THJ | 5F-MDMB-PINACA-d5 (IS) |
| Precursor Ion (m/z) | 378.2 | 383.2 |
| Product Ion 1 (m/z) | 247.1 (Quantifier) | 252.1 |
| Product Ion 2 (m/z) | 145.1 (Qualifier) | 150.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 88.5% - 111.2% |
| Precision (CV%) | < 15% |
Experimental Workflow Visualization
The following diagram illustrates the key steps of the LC-MS/MS protocol for 5-Fluoro-THJ quantification.
Caption: Experimental workflow for 5-Fluoro-THJ quantification.
Signaling Pathway Visualization
The interaction of 5-Fluoro-THJ with cannabinoid receptors is a key aspect of its pharmacological activity. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of 5-Fluoro-THJ.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of 5-Fluoro-THJ in biological samples. The protocol is characterized by its simple sample preparation, rapid analysis time, and excellent analytical performance, making it a valuable tool for forensic and clinical laboratories. The provided validation data demonstrates that the method meets the rigorous requirements for quantitative analysis.
References
Application Notes and Protocols for the GC-MS Analysis of 5-Fluoro THJ and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro THJ, also known as THJ-2201, is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical settings. Structurally, it is an indazole analog of JWH-018, featuring a fluorine atom on the terminal carbon of the N-pentyl chain.[1] Like other synthetic cannabinoids, this compound is a potent agonist of the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to, but often more intense than, Δ9-tetrahydrocannabinol (THC).[2][3] Due to extensive metabolism, the parent compound is often undetectable in urine, making the identification of its metabolites crucial for confirming intake.[3]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the detection and quantification of synthetic cannabinoids and their metabolites in biological matrices.[4][5] However, the polar nature of the hydroxylated and carboxylated metabolites necessitates a derivatization step, typically silylation, to improve their volatility and thermal stability for GC-MS analysis.[4][6]
These application notes provide a comprehensive overview of the analytical workflow for identifying this compound and its primary metabolites in urine samples using GC-MS. Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with expected quantitative data and a discussion of the compound's metabolic pathways and signaling mechanisms.
Metabolic Pathways of this compound
The metabolism of this compound is extensive, with major biotransformations occurring on the N-pentyl chain and the naphthalene moiety.[7] In vitro studies using human hepatocytes have identified several key metabolic pathways.[1][7] For this compound (THJ-2201), the predominant metabolic routes are oxidative defluorination, which results in a 5-hydroxypentyl metabolite that can be further oxidized to a pentanoic acid metabolite, and glucuronidation of hydroxylated metabolites.[7] Dihydrodiol formation on the naphthalene ring has also been observed.[7] The major metabolites are often the result of hydroxylation on the N-pentyl chain followed by further oxidation or glucuronidation.[1]
Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Urine
This protocol details the extraction of this compound and its metabolites from a urine matrix, including a hydrolysis step to cleave glucuronide conjugates.
Materials:
-
Urine sample
-
β-glucuronidase (from Helix pomatia)[5]
-
0.1 M phosphate buffer (pH 4)[5]
-
Hexane/ethyl acetate (9:1, v/v)[5]
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 2 mL of the urine sample into a centrifuge tube.
-
Add 200 µL of β-glucuronidase in 0.1 M phosphate buffer.[5]
-
Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[5]
-
After incubation, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 6 mL of hexane/ethyl acetate (9:1).[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[4]
Derivatization
Silylation is performed to increase the volatility of the polar metabolites for GC-MS analysis.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4]
-
GC vial with insert
-
Heating block or oven
Procedure:
-
To the dried extract, add 25 µL of BSTFA with 1% TMCS.[4]
-
Tightly cap the vial.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[4]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS analysis workflow for this compound.
GC-MS Parameters
The following parameters are recommended for the analysis of silylated this compound and its metabolites.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 250 µm i.d., 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5] |
| Injector Temperature | 260°C[5] |
| Oven Program | Initial temperature 70°C for 2 min, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 min.[5] A final ramp to 340°C at 40°C/min can be used for column cleaning.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV[8] |
| Ion Source Temp. | 230°C[5][8] |
| Transfer Line Temp. | 320°C[5] |
| Quadrupole Temp. | 150°C[5] |
| Acquisition Mode | Full Scan (m/z 40-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification[5] |
Quantitative Data and Fragmentation
The following table summarizes the expected m/z values for the parent compound and its major metabolites after silylation. Retention times are estimated and will vary depending on the specific GC-MS system and conditions.
| Compound | Derivatization | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (THJ-2201) | None | ~17-19 | 361 (M+) | 215, 155, 127 |
| 5-OH-pentyl metabolite | TMS | ~18-20 | 429 (M-15) | 357, 284, 155, 127 |
| Pentanoic acid metabolite | TMS | ~19-21 | 443 (M-15) | 371, 284, 155, 127 |
| THJ-018 (defluorinated) | None | ~14-16 | 271 | 324, 127[8] |
| Hydroxylated Naphthyl metabolite | TMS | ~18-20 | 447 (M+) | 432, 213, 155, 127 |
Note: The fragmentation of the TMS-derivatized hydroxylated metabolites will show characteristic losses of a methyl group (M-15) and trimethylsilanol (M-90).
Signaling Pathways
Synthetic cannabinoids like this compound exert their effects primarily through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[3][9] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the periphery, particularly in immune cells.[10] As a full agonist, this compound binds to and activates these receptors, initiating a downstream signaling cascade.[10] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[9] Additionally, the G-protein βγ subunits can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] This combination of effects ultimately dampens neuronal activity.[9]
Signaling pathway of this compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound and its metabolites in urine samples. The combination of enzymatic hydrolysis, liquid-liquid extraction, silylation, and GC-MS analysis allows for the sensitive and specific identification of these compounds. Understanding the metabolic and signaling pathways of this compound is critical for interpreting analytical results and assessing its pharmacological and toxicological effects. These protocols and the accompanying information are intended to support the work of researchers, scientists, and drug development professionals in the ongoing efforts to monitor and understand the impact of new psychoactive substances.
References
- 1. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of in vitro human whole blood-to-plasma ratio of THJ-018 utilizing gas chromatography–Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Validated Method for the Quantitative Analysis of 5-Fluoro-THJ in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 5-Fluoro-THJ (also known as THJ-2201) in biological matrices such as urine and blood. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the analysis of synthetic cannabinoids in biological samples[1]. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection. Validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are summarized based on established methods for similar fluorinated synthetic cannabinoids[2][3]. This method is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical research, and drug metabolism studies.
Introduction
5-Fluoro-THJ is a synthetic cannabinoid, an analog of THJ-018, with a fluorine atom on the pentyl chain[4][5]. Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2[2][6]. The metabolism of 5-Fluoro-THJ primarily involves oxidative defluorination and subsequent carboxylation or glucuronidation[7][8][9]. Therefore, a robust analytical method is crucial for the accurate identification and quantification of the parent compound and its metabolites. This application note provides a comprehensive protocol for the analysis of 5-Fluoro-THJ, which can be adapted for various research applications.
Experimental
Sample Preparation
A simple and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is based on common techniques for the extraction of synthetic cannabinoids from biological fluids[10][11].
Protocol: Solid-Phase Extraction (SPE) of 5-Fluoro-THJ from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard (e.g., 5-Fluoro-THJ-d5) and 500 µL of acetate buffer (pH 5). Vortex for 10 seconds.
-
Enzymatic Hydrolysis (for glucuronidated metabolites): Add 20 µL of β-glucuronidase from E. coli and incubate at 40°C for 2 hours.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase C18 column to achieve good peak shape and resolution.
LC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection of 5-Fluoro-THJ.
MS/MS Parameters (Hypothetical)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent) | m/z 377.2 -> 155.1 (Quantifier), 377.2 -> 91.1 (Qualifier) |
| MRM Transition (Metabolite) | m/z of target metabolite -> fragment ion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions for 5-Fluoro-THJ and its metabolites should be determined experimentally by direct infusion of analytical standards.
Method Validation
The method should be validated according to established guidelines to ensure reliability and accuracy[12][13]. The following table summarizes typical acceptance criteria for method validation parameters based on similar validated methods for synthetic cannabinoids[2][3].
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Precision (%RSD) | < 15% (within-run and between-run) |
| Accuracy (%Bias) | ± 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Recovery | 85 - 115% |
| Matrix Effect | Within ± 15% |
Diagrams
Caption: Experimental workflow for the analysis of 5-Fluoro-THJ.
Caption: Putative signaling pathway of 5-Fluoro-THJ.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of 5-Fluoro-THJ in biological matrices using LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry, is based on established procedures for similar synthetic cannabinoids and offers a robust framework for researchers. Adherence to the outlined validation parameters will ensure the generation of high-quality, reliable data for forensic, clinical, and research applications.
References
- 1. preprints.org [preprints.org]
- 2. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 7. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro A… [ouci.dntb.gov.ua]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forensicmag.com [forensicmag.com]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. gtfch.org [gtfch.org]
Application Notes and Protocols for 5-Fluoro-THJ as a Reference Standard in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-THJ, also known as 5F-THJ 018 or THJ-2201, is a synthetic cannabinoid and a derivative of THJ-018.[1][2] It is characterized by a fluorine atom on the terminal carbon of the pentyl group and an 8-aminoquinoline replacing the naphthalene group found in some other synthetic cannabinoids.[1] As a potent agonist of the cannabinoid receptors CB1 and CB2, 5-Fluoro-THJ poses a significant risk to public health and is a compound of interest in forensic toxicology.[3][4] The use of a well-characterized reference standard is crucial for the accurate identification and quantification of 5-Fluoro-THJ in forensic casework. This document provides detailed application notes and protocols for the use of 5-Fluoro-THJ as a reference standard in forensic analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-THJ is provided in the table below.
| Property | Value |
| Formal Name | 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide |
| CAS Number | 2180934-72-7 |
| Molecular Formula | C₂₂H₂₁FN₄O |
| Formula Weight | 376.4 g/mol [1] |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL[1] |
| Storage | -20°C |
| Stability | ≥ 5 years (when stored as specified)[1] |
Metabolic Pathway of 5-Fluoro-THJ
The metabolism of 5-Fluoro-THJ is expected to be extensive, a common characteristic of synthetic cannabinoids. Based on studies of THJ-2201 and other 5-fluoro synthetic cannabinoids, the major metabolic pathways include oxidative defluorination of the fluoropentyl chain, followed by oxidation to a carboxylic acid. Other significant pathways include hydroxylation of the pentyl chain and dihydrodiol formation on the quinoline ring system. Glucuronidation of the hydroxylated metabolites is also a major route of phase II metabolism.[2][4]
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like 5-Fluoro-THJ primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly CB1 in the central nervous system, is responsible for the psychoactive effects.[5]
Experimental Protocols
Protocol for Synthesis of 5-Fluoro-THJ Reference Standard
This protocol is a general procedure adapted from the synthesis of similar indazole carboxamide synthetic cannabinoids.[6][7][8]
Workflow for Synthesis of 5-Fluoro-THJ
Materials:
-
1H-indazole-3-carboxylic acid
-
1-Bromo-5-fluoropentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
8-Aminoquinoline
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
To a solution of 1H-indazole-3-carboxylic acid in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 1-bromo-5-fluoropentane dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC, 8-aminoquinoline, and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 5-Fluoro-THJ.
-
Protocol for LC-MS/MS Analysis of 5-Fluoro-THJ in Urine
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in urine.[1][9][10][11][12]
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., 5-Fluoro-THJ-d4).
-
Add 50 µL of β-glucuronidase and incubate at 55°C for 1 hour for enzymatic hydrolysis.[9]
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol and water.
-
Load the hydrolyzed sample.
-
Wash with water and methanol.
-
Elute with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of the reference standard |
Validation Data (Representative):
| Parameter | Value |
| Linearity | 0.1 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
| Matrix Effect | < 20% |
Protocol for GC-MS Analysis of 5-Fluoro-THJ in Blood
This protocol is based on general methods for the analysis of synthetic cannabinoids in blood.[13][14]
Sample Preparation:
-
To 1 mL of whole blood, add an internal standard (e.g., 5-Fluoro-THJ-d4).
-
Perform protein precipitation by adding 2 mL of ice-cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant and perform solid-phase extraction (SPE) as described in the LC-MS/MS protocol.
-
Evaporate the eluate to dryness and reconstitute in 50 µL of ethyl acetate for analysis.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Gas chromatograph with an autosampler |
| Column | HP-5MS (or equivalent) capillary column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, ramp to 300°C at 20°C/min, hold for 5 min |
| MS System | Mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the reference standard |
Validation Data (Representative):
| Parameter | Value |
| Linearity | 0.5 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy | 90 - 110% |
| Precision (CV%) | < 10% |
| Recovery | > 75% |
Stability and Storage
Proper storage and handling of the 5-Fluoro-THJ reference standard are critical to ensure its integrity and the accuracy of analytical results.
-
Long-term Storage: The solid material should be stored at -20°C.[1]
-
Working Solutions: Stock and working solutions should be prepared in appropriate solvents (e.g., methanol, acetonitrile) and stored at -20°C in tightly sealed containers to prevent evaporation and degradation.
-
Stability in Biological Matrices: Synthetic cannabinoids can be unstable in biological samples. It is recommended to store biological samples containing or suspected of containing 5-Fluoro-THJ at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Conclusion
The use of a certified reference standard for 5-Fluoro-THJ is indispensable for the reliable identification and quantification of this potent synthetic cannabinoid in forensic investigations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and forensic scientists to develop and validate robust analytical methods. Adherence to these guidelines will ensure the accuracy and defensibility of forensic toxicology results.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Substance Details 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. dependencias.pt [dependencias.pt]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of in vitro human whole blood-to-plasma ratio of THJ-018 utilizing gas chromatography–Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of 5-Fluoro THJ
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro THJ, also known as THJ-2201, is a synthetic cannabinoid that has garnered significant interest within the scientific community. As an analog of AM-2201, it is characterized by the substitution of the core indole structure with an indazole base.[1] Synthetic cannabinoids are a broad class of compounds that act as agonists for the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2][3] Understanding the in vitro pharmacological profile of novel compounds like this compound is crucial for drug development, toxicological assessment, and forensic analysis.
This document provides detailed protocols for a panel of in vitro assays designed to characterize the pharmacological and toxicological properties of this compound. These assays will enable researchers to determine its binding affinity, functional potency and efficacy at cannabinoid receptors, and its potential for cytotoxicity.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, these receptors can activate other signaling pathways, including the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound (THJ-2201) and other relevant synthetic cannabinoids for comparative purposes.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Synthetic Cannabinoids.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound (THJ-2201) | 1.34 [4] | 1.32 [4] |
| AM-2201 | 1.0 | 2.6 |
| JWH-018 | 9.0 | 2.94 |
| 5F-PB-22 | 0.28 | 0.54 |
| Δ⁹-THC | 40.7 | 36.4 |
Table 2: Functional Activity of Synthetic Cannabinoids in cAMP Inhibition Assay.
| Compound | Agonist Potency (Rank Order) |
| Win 55,212-2 | 1 |
| CP 55,940 | 2 |
| JWH-122-4 | 3 |
| Δ⁹-THC | 4 |
| RCS-4 | 4 |
| THJ-2201 | 4 [5] |
| JWH-122-5 | 5 |
| JWH-122-7 | 6 |
| JWH-122-2 | 7 |
| AB-CHMINACA | 7 |
| JWH-122-8 | 8 |
| JWH-122-6 | 9 |
| JWH-122-3 | 10 |
Table 3: Cytotoxicity of THJ-2201 and 5F-PB22 in NG108-15 Cells (MTT Assay). [6]
| Compound | EC50 (µM) | NOEC (µM) | LOEC (µM) |
| THJ-2201 | 68.4 | 10 | 50 |
| 5F-PB22 | 120.5 | 50 | 100 |
EC50: Half maximal effective concentration; NOEC: No-observed-effect concentration; LOEC: Lowest-observed-effect concentration.
Experimental Protocols
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Experimental Workflow:
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. mrhighsprey.com [mrhighsprey.com]
- 3. THJ-2201 BUY ONLINE | Euro Trust Chemical [eurotrustchemical.com]
- 4. THJ-2201 - Wikipedia [en.wikipedia.org]
- 5. Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-Fluoro-THJ Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The synthetic cannabinoid 5-Fluoro-THJ is a research chemical with undetermined physiological and toxicological properties. The following application notes and protocols are based on the pharmacological profiles of its parent compound, THJ-018, and its structural analog, THJ-2201. These compounds are known to be potent full agonists of the cannabinoid receptors CB1 and CB2.[1][2] Extreme caution should be exercised when handling 5-Fluoro-THJ, and all experiments should be conducted in accordance with institutional and national guidelines for animal welfare and the handling of hazardous substances. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
5-Fluoro-THJ is a synthetic cannabinoid and a derivative of THJ-018.[3] Structurally, it features a fluorine atom on the pentyl group and an 8-aminoquinoline replacing the naphthalene group of THJ-018.[3] Given that its parent compound, THJ-018, and the closely related fluorinated analog, THJ-2201, are potent agonists at both CB1 and CB2 receptors, it is hypothesized that 5-Fluoro-THJ will exhibit similar cannabimimetic activity.[1][2] Animal models are crucial for characterizing the pharmacological and toxicological profile of novel synthetic cannabinoids like 5-Fluoro-THJ. This document outlines recommended in vivo assays for assessing its potential psychoactive, physiological, and adverse effects.
Data Presentation: Hypothetical In Vivo Effects of 5-Fluoro-THJ in Mice
The following tables summarize potential quantitative data from key in vivo experiments. These values are hypothetical and intended to serve as a reference for expected outcomes based on studies with related compounds.
Table 1: Cannabinoid Tetrad Assay in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) | Rectal Temperature (°C) | Tail-Flick Latency (s) | Catalepsy Score (s) |
| Vehicle (Control) | - | 100 ± 10 | 37.5 ± 0.3 | 2.5 ± 0.5 | 0 |
| 5-Fluoro-THJ | 0.1 | 85 ± 8 | 37.1 ± 0.4 | 3.0 ± 0.6 | 5 ± 2 |
| 5-Fluoro-THJ | 0.3 | 60 ± 7 | 36.2 ± 0.5 | 4.5 ± 0.8 | 15 ± 5 |
| 5-Fluoro-THJ | 1.0 | 30 ± 5 | 34.8 ± 0.6 | 7.0 ± 1.0 | 45 ± 10 |
| 5-Fluoro-THJ | 3.0 | 15 ± 4 | 33.1 ± 0.7 | 9.5 ± 1.2 | 90 ± 15 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Conditioned Place Preference (CPP) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Conditioning Time in Drug-Paired Chamber (s) | Post-Conditioning Time in Drug-Paired Chamber (s) | Change in Preference (s) |
| Saline | - | 450 ± 30 | 460 ± 35 | 10 ± 15 |
| 5-Fluoro-THJ | 0.1 | 455 ± 28 | 550 ± 40 | 95 ± 25 |
| 5-Fluoro-THJ | 0.3 | 448 ± 32 | 680 ± 50 | 232 ± 38 |
| 5-Fluoro-THJ | 1.0 | 452 ± 25 | 510 ± 45 | 58 ± 20 |
*p < 0.05 compared to saline. Data are presented as mean ± SEM. A significant increase in time spent in the drug-paired chamber suggests rewarding properties. A decrease or no significant change at higher doses may indicate aversive effects.
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for behavioral and physiological studies of cannabinoids.
-
Housing: Mice should be housed in groups of 4-5 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experiments and handled daily for at least three days prior to testing to minimize stress.
Drug Preparation and Administration
-
Compound: 5-Fluoro-THJ (powder form).
-
Vehicle: A common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor® EL (formerly Cremophor® EL), and saline (e.g., in a 1:1:18 ratio).
-
Preparation: Prepare a stock solution of 5-Fluoro-THJ in ethanol. On the day of the experiment, dilute the stock solution with Kolliphor® EL and then with saline to the final desired concentrations. Vortex thoroughly to ensure a homogenous suspension.
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
Cannabinoid Tetrad Assay
This assay is a standard method for assessing CB1 receptor activation in vivo. It consists of four components: locomotor suppression, hypothermia, analgesia, and catalepsy.
-
Locomotor Activity:
-
Place individual mice in an open-field arena (e.g., 40 cm x 40 cm) equipped with infrared beams to automatically record movement.
-
Allow a 30-minute habituation period.
-
Administer 5-Fluoro-THJ or vehicle.
-
Immediately place the mouse back in the arena and record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
-
Rectal Temperature (Hypothermia):
-
Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe.
-
Administer 5-Fluoro-THJ or vehicle.
-
Measure rectal temperature at fixed time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
-
Analgesia (Tail-Flick Test):
-
Use a tail-flick analgesia meter that applies a focused beam of heat to the underside of the mouse's tail.
-
Measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Administer 5-Fluoro-THJ or vehicle.
-
Measure the tail-flick latency at peak effect time determined from pilot studies (e.g., 30 minutes post-injection).
-
-
Catalepsy (Bar Test):
-
Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter) raised approximately 4 cm from the surface.
-
Measure the time the mouse remains in this immobile posture.
-
A cut-off time (e.g., 180 seconds) should be established.
-
Administer 5-Fluoro-THJ or vehicle and test for catalepsy at various time points post-injection (e.g., 30, 60, 90 minutes).
-
Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A three-chamber CPP box with two larger conditioning chambers (distinguished by visual and tactile cues) and a smaller neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating injections of the drug and vehicle.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer 5-Fluoro-THJ and confine the mouse to one of the conditioning chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals, the initially preferred side is drug-paired, and for the other half, the non-preferred side is drug-paired).
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
-
Post-Conditioning (Day 10): In a drug-free state, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.
-
Visualizations
Caption: Proposed experimental workflow for in vivo characterization of 5-Fluoro-THJ.
Caption: Hypothesized CB1 receptor signaling cascade for 5-Fluoro-THJ.
References
Application Notes: Experimental Design for Behavioral Studies of 5-Fluoro THJ in Rodents
Introduction
5-Fluoro THJ is a synthetic cannabinoid, structurally related to THJ-018[1][2]. While the specific pharmacological and toxicological properties of this compound are not extensively documented, its classification as a synthetic cannabinoid suggests it likely functions as a potent agonist at cannabinoid receptors, primarily the CB1 receptor, similar to other synthetic cannabinoids like 5F-PB22 and AB-FUBINACA[3][4]. These compounds are known to induce a range of behavioral effects in rodents, making a systematic characterization essential for understanding their neuropharmacological profile.
This document provides a detailed framework for designing and executing behavioral studies to assess the effects of this compound in rodents. The protocols are based on established methods for evaluating synthetic cannabinoids and are intended for researchers in neuropharmacology, toxicology, and drug development. The primary objective is to characterize the in vivo effects of this compound, focusing on the classic cannabinoid tetrad, anxiety-like behaviors, and sensorimotor responses.
Proposed Mechanism of Action: CB1 Receptor Activation
Synthetic cannabinoids typically exert their psychoactive effects by acting as high-efficacy agonists at the CB1 receptor, which is densely expressed in the central nervous system. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately altering neurotransmitter release. The protocols described herein include pharmacological validation steps using a CB1 antagonist to confirm this proposed mechanism.
Caption: Proposed CB1 receptor signaling cascade upon this compound binding.
Experimental Protocols
General Experimental Workflow
A systematic workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the major phases of the proposed study, from animal preparation to data analysis. Each experimental block should include a vehicle control group and multiple dose groups for this compound. To confirm the mechanism of action, a separate experiment involving pretreatment with a CB1 antagonist is essential.
Caption: A structured workflow for rodent behavioral characterization.
The Cannabinoid Tetrad
The "tetrad" is a battery of four tests used to identify compounds with cannabinoid-like properties in mice[5]. These tests measure locomotor activity, catalepsy, body temperature (hypothermia), and pain perception (analgesia).
Protocol:
-
Animals: Male CD-1 mice (8-10 weeks old).
-
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 5% ethanol, 5% Kolliphor EL, and 90% saline)[4]. A range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) should be tested against a vehicle control.
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection.
-
Testing Time: Conduct all behavioral tests approximately 30 minutes after injection, as effects of many synthetic cannabinoids are observed within this timeframe[4].
A. Locomotor Activity (Open Field Test)
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.
-
Procedure: Place the mouse in the center of the arena and record its activity for 15-30 minutes.
-
Parameters Measured: Total distance traveled, time spent mobile vs. immobile.
-
Expected Outcome: Dose-dependent decrease in locomotor activity (hypolocomotion)[5][6].
B. Catalepsy (Bar Test)
-
Apparatus: A horizontal metal bar (3-5 mm in diameter) elevated approximately 5-10 cm from the surface.
-
Procedure: Gently place the mouse's forepaws on the bar. Start a stopwatch and measure the time until the mouse removes both forepaws and moves away. A maximum cutoff time (e.g., 120 seconds) should be set.
-
Parameters Measured: Immobility time (latency to move).
-
Expected Outcome: Dose-dependent increase in the time the mouse remains immobile on the bar[5][6].
C. Body Temperature (Rectal Probe)
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for mice.
-
Procedure: Measure the baseline rectal temperature before injection. At 30 minutes post-injection, measure the temperature again. Lubricate the probe before insertion.
-
Parameters Measured: Change in core body temperature from baseline.
-
Expected Outcome: Dose-dependent decrease in body temperature (hypothermia)[3][7].
D. Analgesia (Hot Plate Test)
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: Gently place the mouse on the hot plate surface and measure the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cutoff time (e.g., 45 seconds) must be used to prevent tissue damage.
-
Parameters Measured: Latency to response.
-
Expected Outcome: Dose-dependent increase in the latency to respond to the thermal stimulus[5][6].
Table 1: Expected Dose-Dependent Effects of this compound in the Cannabinoid Tetrad
| Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled) | Catalepsy (Immobility Time) | Body Temperature (Change from Baseline) | Analgesia (Hot Plate Latency) |
|---|---|---|---|---|
| Vehicle | Normal | Minimal (<5s) | ± 0.2°C | Baseline ( |
| 0.1 | Slight Decrease | No significant change | Slight Decrease ( -0.5°C) | Slight Increase |
| 0.3 | Moderate Decrease | Slight Increase ( |
Moderate Decrease ( -1.5°C) | Moderate Increase |
| 1.0 | Significant Decrease | Significant Increase ( |
Significant Decrease ( -3.0°C) | Significant Increase |
| 3.0 | Profound Decrease | Profound Increase (>90s) | Profound Decrease (> -4.0°C) | Profound Increase |
Supplementary Behavioral Assays
A. Anxiety-Like Behavior (Elevated Plus Maze - EPM)
-
Purpose: To assess anxiety levels by measuring the conflict between the rodent's exploratory drive and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Place the mouse in the central square, facing an open arm. Allow it to explore the maze for 5 minutes.
-
Parameters Measured: Time spent in open arms vs. closed arms, number of entries into each arm type.
-
Expected Outcome: The effects of synthetic cannabinoids on anxiety can be complex. Depending on the compound and dose, both anxiolytic-like (increased open arm time) and anxiogenic-like (decreased open arm time) effects have been reported[8][9]. A dose-response characterization is crucial.
B. Sensorimotor Responses (Visual Placing Test)
-
Purpose: To evaluate sensorimotor integration. Synthetic cannabinoids are known to impair these responses[3][10].
-
Apparatus: A standard laboratory bench or tabletop.
-
Procedure: Hold the mouse by its torso and lower it towards the edge of the bench. A normal response is for the mouse to extend its forelimbs to meet the surface before its whiskers make contact. The response is scored (e.g., 0 = no response, 1 = response after whisker contact, 2 = response before whisker contact).
-
Parameters Measured: Score of the visual placing response.
-
Expected Outcome: Dose-dependent impairment of the visual placing response, indicated by a lower average score[6][11].
Table 2: Expected Outcomes in Supplementary Behavioral Assays
| Assay | Parameter | Vehicle Control | Low Dose (0.3 mg/kg) | High Dose (3.0 mg/kg) |
|---|---|---|---|---|
| Elevated Plus Maze | % Time in Open Arms | ~25-30% | Variable (potential increase or decrease) | Significant Decrease |
| Visual Placing Test | Response Score (0-2) | 2.0 | 1.0 - 1.5 | 0 - 0.5 |
Pharmacological Validation with CB1 Antagonist
To confirm that the observed behavioral effects are mediated by the CB1 receptor, a pre-treatment study with a selective CB1 antagonist/inverse agonist, such as AM251 or rimonabant, should be conducted.
Protocol:
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound (an effective dose, e.g., 1.0 mg/kg)
-
AM251 + Vehicle
-
AM251 + this compound (1.0 mg/kg)
-
-
Procedure: Administer the CB1 antagonist (e.g., AM251, 3-6 mg/kg, i.p.) 15-30 minutes before the administration of this compound.
-
Testing: Perform the cannabinoid tetrad tests 30 minutes after the this compound injection.
-
Expected Outcome: The CB1 antagonist should significantly attenuate or completely block the behavioral effects induced by this compound[3][6].
Table 3: Expected Effects of CB1 Antagonist (AM251) Pre-treatment
| Pre-treatment | Treatment | Locomotor Activity | Catalepsy | Hypothermia | Analgesia |
|---|---|---|---|---|---|
| Vehicle | Vehicle | Normal | No | No | No |
| Vehicle | This compound (1 mg/kg) | Decreased | Yes | Yes | Yes |
| AM251 (3 mg/kg) | Vehicle | Normal | No | No | No |
| AM251 (3 mg/kg) | this compound (1 mg/kg) | Normal (Blocked) | No (Blocked) | No (Blocked) | No (Blocked) |
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± SEM. Statistical significance should be determined using Analysis of Variance (ANOVA), followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 6. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22: In vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro THJ
Disclaimer: The following guide addresses the synthesis of "5-Fluoro THJ," which is treated as a representative fluorinated heterocyclic compound. The troubleshooting advice and protocols are based on established principles for the synthesis of similar 5-fluoro-substituted molecules, as specific literature for "this compound" was not identified.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Possible Causes:
-
Inefficient Fluorination: The fluorinating agent may not be reactive enough under the chosen conditions, or side reactions may be consuming the starting material.
-
Poor Reagent Quality: Degradation or impurity of starting materials, reagents, or solvents can inhibit the reaction.
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the specific transformation.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.
-
Incorrect Stoichiometry: The molar ratios of reactants may be imbalanced.
Solutions:
-
Optimize the Fluorinating Agent and Conditions:
-
Consider using a more reactive fluorinating agent. For instance, if milder fluorinating agents fail, a more potent one like Selectfluor™ could be tested.
-
A study on the fluorination of a benzo[e][1][2][3]triazin-7(1H)-one derivative showed that increasing the equivalents of Selectfluor and raising the reaction temperature significantly improved the yield.[1]
-
Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.
-
-
Verify Reagent and Solvent Quality:
-
Ensure all reagents are of high purity and stored under appropriate conditions to prevent degradation.
-
Use anhydrous solvents, as moisture can quench reagents and lead to unwanted side reactions.
-
-
Systematically Vary Reaction Parameters:
-
Perform small-scale experiments to screen different temperatures, reaction times, and solvent systems.
-
The table below presents an example of reaction condition optimization for a fluorination reaction, which can be adapted for the synthesis of this compound.
Entry Fluorinating Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) 1 Selectfluor (1.5) Acetonitrile Room Temp 24 < 10 2 Selectfluor (2.0) Acetonitrile 80 12 45 3 Selectfluor (2.0) Acetonitrile 120 (Sealed Tube) 1 94[1] -
-
Address Catalyst Issues:
-
If using a catalyst, ensure it is fresh or properly activated.
-
Consider increasing the catalyst loading in small increments.
-
-
Optimize Stoichiometry:
-
Carefully calculate and measure the molar ratios of all reactants. A slight excess of the fluorinating agent may be beneficial.
-
Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Causes:
-
Lack of Regioselectivity: The fluorination may occur at multiple positions on the heterocyclic core, leading to a mixture of isomers.
-
Side Reactions: Competing reactions, such as decomposition of the starting material or product, can lead to a complex product mixture.
-
Ineffective Purification Method: The chosen chromatographic conditions may not be adequate to separate the desired product from impurities and byproducts.
Solutions:
-
Improve Regioselectivity:
-
The choice of fluorinating agent can influence regioselectivity. Experiment with different fluorinating agents that may offer better site-selectivity.
-
Protecting groups can be employed to block reactive sites on the starting material, directing the fluorination to the desired position.
-
-
Minimize Side Reactions:
-
Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
-
Optimize Purification Protocol:
-
Experiment with different solvent systems for column chromatography to achieve better separation.
-
Consider alternative purification techniques such as preparative HPLC or crystallization. In some cases, converting the product to a salt and recrystallizing can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for improving the yield of this compound synthesis?
A1: The most critical parameters are typically the choice and stoichiometry of the fluorinating agent, the reaction temperature, and the purity of the reagents and solvents. As demonstrated in the synthesis of other fluorinated heterocycles, a systematic optimization of these parameters often leads to significant yield improvements.[1]
Q2: How can I confirm the successful synthesis and regiochemistry of this compound?
A2: A combination of analytical techniques is essential for characterization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR will confirm the presence of fluorine, and coupling constants in both ¹H and ¹³C NMR can help determine the position of the fluorine atom on the heterocyclic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous structural confirmation.
Q3: Are there any common safety precautions I should take during the synthesis of this compound?
A3: Yes, working with fluorinating agents requires special care.
-
Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Some reactions may generate hazardous byproducts, such as hydrogen fluoride (HF). Ensure appropriate quenching procedures are in place.
-
Reactions at elevated temperatures and pressures in sealed tubes should be conducted behind a blast shield.
Experimental Protocols
The following are generalized, hypothetical protocols for key steps in the synthesis of this compound, based on common practices for analogous reactions.
Protocol 1: General Procedure for Electrophilic Fluorination
-
To a solution of the THJ precursor (1.0 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL) in a sealed reaction vessel, add the electrophilic fluorinating agent (e.g., Selectfluor™, 2.0 mmol, 2.0 equivalents).
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Work-up and Purification
-
After concentrating the crude product, dissolve it in a minimal amount of the appropriate solvent.
-
Prepare a silica gel column with the chosen eluent system.
-
Load the crude product onto the column and elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in synthesis.
Caption: A hypothetical reaction pathway for the synthesis of this compound.
Caption: Key parameters influencing the final yield of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 5-Fluoro THJ during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 5-Fluoro THJ during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage of the pure compound, it is recommended to store this compound as a solid at -20°C in a dark, dry, and airtight container. One supplier suggests a stability of at least five years under these conditions. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in an airtight vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in different solvents?
While specific data for this compound is limited, synthetic cannabinoids with a 5-fluoropentyl moiety have shown reduced stability at room temperature.[1] It is recommended to use aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for creating stock solutions. For aqueous-based assays, it is advisable to minimize the time the compound spends in aqueous buffers.
Q3: What are the primary degradation pathways for this compound?
Based on studies of structurally similar synthetic cannabinoids like 5F-PB-22, the primary degradation pathways for this compound are likely:
-
Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 8-aminoquinoline.
-
Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group through oxidative processes.[2]
-
Thermolytic Degradation: Exposure to high temperatures, such as during GC-MS analysis, can cause degradation.[3] For the related compound 5F-PB-22, combustion can lead to the formation of 1-(5-fluoropentyl)-indole and 1-pentyl-indole.[4]
-
Photodegradation: Exposure to light, particularly UV light, can contribute to the degradation of many cannabinoid compounds.[5]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?
Caution is advised when using GC-MS for the analysis of amide-containing synthetic cannabinoids like this compound. The high temperatures of the GC inlet can cause thermolytic degradation, potentially leading to the misidentification of the compound or an underestimation of its concentration.[3] Whenever possible, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantitative analysis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound potency or inconsistent assay results over time. | Degradation of the stock solution. | - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Periodically check the purity of your stock solution using LC-MS. |
| Appearance of unexpected peaks in chromatograms (LC-MS or GC-MS). | Degradation of this compound. | - Compare the mass-to-charge ratio (m/z) of the unknown peaks with potential degradation products (e.g., hydrolyzed or defluorinated forms).- If using GC-MS, consider thermal degradation as a cause. Analyze the sample using LC-MS to confirm.[3] |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate.- Ensure vials are properly sealed to prevent solvent evaporation.- If the problem persists, consider preparing a fresh stock solution. |
| Inconsistent quantification results. | Instability in the autosampler. | - Minimize the time samples spend in the autosampler. Use a cooled autosampler if available.- For some synthetic cannabinoids, stability in the autosampler can be limited.[1] |
Data on Stability of a Structurally Similar Compound
Table 1: Stability of 5F-PB-22 in Plasma [6]
| Condition | Time | Stability (% remaining) |
| Room Temperature | 24 hours | 92.3% |
| Freeze-Thaw Cycles | 3 cycles | 95.1% |
| Long-Term (-20°C) | 30 days | 96.8% |
Note: This data is for 5F-PB-22 in a biological matrix and should be used as a general guideline. The stability of pure this compound in different solvents may vary.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a method for assessing the long-term stability of this compound in a specific solvent and at different storage temperatures.
1. Materials:
- This compound solid
- Anhydrous DMSO (or other desired solvent)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- LC-MS/MS system
2. Procedure:
- Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Aliquot Samples: Aliquot the stock solution into multiple amber glass vials.
- Storage Conditions: Divide the vials into groups for storage under different conditions:
- -20°C (dark)
- 4°C (dark)
- Room Temperature (25°C, dark)
- Room Temperature (25°C, exposed to ambient light)
- Time Points: Designate time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
- Analysis:
- At each time point, retrieve one vial from each storage condition.
- Prepare a dilution of the sample to a suitable concentration for LC-MS/MS analysis.
- Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Day 0 concentration.
Protocol 2: LC-MS/MS Method for Quantification of this compound
This is a general LC-MS/MS method that can be adapted for the quantification of this compound.
1. Sample Preparation (from stability study):
- Perform a serial dilution of the stock solution with the mobile phase or a suitable solvent to achieve a final concentration within the calibration curve range.
- Add an appropriate internal standard (e.g., a deuterated analog of this compound) to all samples, standards, and quality controls.
2. Liquid Chromatography Parameters (example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start at 70% A, ramp to 10% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
3. Mass Spectrometry Parameters (example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: To be determined by infusing a standard solution of this compound. Monitor at least two transitions for confirmation and quantification.
- Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.
4. Calibration and Quantification:
- Prepare a calibration curve by spiking a blank matrix with known concentrations of this compound.
- Plot the peak area ratio of the analyte to the internal standard against the concentration.
- Use a linear regression model to quantify the concentration in the test samples.
Visualizations
References
- 1. ojp.gov [ojp.gov]
- 2. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
- 5. ddtjournal.com [ddtjournal.com]
- 6. researchgate.net [researchgate.net]
troubleshooting matrix effects in 5-Fluoro THJ bioanalysis
Welcome to the technical support center for the bioanalysis of 5-Fluoro THJ. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2] Common sources of matrix effects in biological samples like plasma or urine include phospholipids, proteins, salts, and endogenous metabolites.[1][3]
Q2: What are the primary strategies to identify and mitigate matrix effects in this compound analysis?
A2: The primary strategies to minimize matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective sample cleanup techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation helps remove interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method is crucial to separate this compound from matrix interferences.[2]
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can also help compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may impact the limit of quantification.[2][5]
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: The ideal internal standard (IS) is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction. If a SIL-IS for this compound is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used. However, this approach is generally less effective at correcting for matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Cause: Matrix components interfering with the chromatography.
Troubleshooting Steps:
-
Optimize Chromatographic Gradient: Adjust the mobile phase gradient to better separate the this compound peak from interfering matrix components.
-
Change Analytical Column: Consider using a different column chemistry (e.g., from C18 to a phenyl-hexyl column) or a column with a smaller particle size for improved resolution.
-
Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove matrix components. For example, switch from protein precipitation to a more selective technique like SPE.[4]
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different samples or batches.
Troubleshooting Steps:
-
Evaluate Matrix Effect in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.
-
Implement a Robust Internal Standard Strategy: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Refine Sample Preparation: A more rigorous sample cleanup method, such as a well-optimized SPE protocol, can reduce the variability of matrix effects.[4]
Issue 3: Ion Suppression or Enhancement Observed
Possible Cause: Co-elution of matrix components with this compound.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC method to resolve the analyte from interferences. This could involve adjusting the gradient, flow rate, or column temperature.[1]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects.[3][6]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of the chromatogram where ion suppression or enhancement occurs. This will help in modifying the LC method to avoid the elution of this compound in these regions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spike method to provide a quantitative measure of the matrix effect.[3]
Methodology:
-
Source Material: Obtain blank biological matrix from at least six individual sources.
-
Prepare QC Samples:
-
Set 1 (Neat Solution): Prepare low and high QC concentrations of this compound in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources using the developed sample preparation method. Spike the extracted matrix with low and high QC concentrations of this compound.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the matrix factor (MF) for each lot and concentration:
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3] The coefficient of variation (%CV) of the matrix factors across the different lots should be ≤15%.
-
Data Presentation:
| Matrix Lot | Concentration | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Factor |
| 1 | Low QC | 50,000 | 40,000 | 0.80 |
| 2 | Low QC | 51,000 | 38,000 | 0.75 |
| 3 | Low QC | 49,500 | 41,000 | 0.83 |
| 4 | Low QC | 50,200 | 39,500 | 0.79 |
| 5 | Low QC | 49,800 | 40,500 | 0.81 |
| 6 | Low QC | 50,500 | 38,500 | 0.76 |
| Average | 0.79 | |||
| %CV | 4.1% | |||
| 1 | High QC | 500,000 | 410,000 | 0.82 |
| 2 | High QC | 510,000 | 390,000 | 0.76 |
| 3 | High QC | 495,000 | 420,000 | 0.85 |
| 4 | High QC | 502,000 | 405,000 | 0.81 |
| 5 | High QC | 498,000 | 415,000 | 0.83 |
| 6 | High QC | 505,000 | 395,000 | 0.78 |
| Average | 0.81 | |||
| %CV | 4.2% |
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for developing an SPE method and should be optimized for the specific matrix and properties of this compound.
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard solution (concentration to be optimized). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition an appropriate SPE plate (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate and apply positive pressure or vacuum to pass the sample through the sorbent.
-
Washing: Wash the sorbent with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and its internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Fluoro-THJ
Welcome to the technical support center for the analysis of 5-Fluoro-THJ (also known as 5F-THJ or AMB-FUBINACA) using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass-to-charge ratios (m/z) for 5-Fluoro-THJ and its characteristic fragment ions?
A1: While specific data for 5-Fluoro-THJ is limited, analysis of the closely related compound AMB-FUBINACA shows characteristic fragment ions. The amide bond is often the most susceptible to cleavage, leading to a significant fragment. Additionally, cleavage between the indazole ring and the fluorobenzyl group is common. For AMB-FUBINACA, a fragment ion at m/z 253.0772 (C₁₅H₁₀FN₂O⁺) results from the amide bond cleavage, and the fluorobenzyl ion (C₇H₆F⁺) appears at m/z 109.0448.[1] Other reported ions for similar synthetic cannabinoids include m/z 145, 324, and 383.[1] Researchers should perform initial scans to identify the specific molecular ion and fragmentation pattern for their 5-Fluoro-THJ standard.
Q2: What ionization technique is most suitable for 5-Fluoro-THJ analysis?
A2: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of synthetic cannabinoids like 5-Fluoro-THJ, particularly when coupled with liquid chromatography (LC-MS/MS).[1][2] ESI is well-suited for polar and thermally labile molecules. Both positive (ESI+) and negative (ESI-) ionization modes can be explored during method development to determine which provides the best signal intensity and sensitivity for 5-Fluoro-THJ and its metabolites.[2][3]
Q3: How can I improve poor signal intensity for my 5-Fluoro-THJ sample?
A3: Poor signal intensity can be caused by several factors. First, ensure your sample is appropriately concentrated; if it's too dilute, the signal will be weak, and if it's too concentrated, ion suppression can occur.[4] Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[4] Experimenting with different ionization sources (e.g., ESI, APCI) and optimizing their parameters, such as capillary voltage and gas flows, can also significantly enhance signal intensity.[4][5] Additionally, proper sample preparation to remove matrix interferences is crucial.[6]
Q4: What are common causes of peak splitting or broadening in the chromatogram?
A4: Peak splitting and broadening can often be attributed to contaminants in the sample or on the chromatographic column.[4] Proper sample preparation, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help minimize these issues.[6] It is also important to ensure the column is properly maintained. Adjusting ionization conditions, such as source parameters and gas flows, may also help reduce peak broadening.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the mass spectrometric analysis of 5-Fluoro-THJ.
Issue 1: No Peaks Detected
If you are not observing any peaks in your data, there may be an issue with the sample introduction or the detector.
Troubleshooting Steps:
-
Verify Autosampler and Syringe Function: Ensure the autosampler is correctly aspirating and injecting the sample and that the syringe is functioning properly.[7]
-
Check Sample Preparation: Confirm that the sample was prepared correctly and that the concentration is within the detection limits of the instrument.[7]
-
Inspect the Column: Check the analytical column for any visible cracks or blockages that might prevent the sample from reaching the detector.[7]
-
Confirm Detector Operation: For GC-MS, ensure the flame is lit and gases are flowing correctly. For LC-MS, check the stability of the ionization spray.[7][8]
-
Investigate for Leaks: Use a leak detector to check for any gas leaks in the system, as this can lead to a loss of sensitivity.[7]
Issue 2: High Background Noise or Too Many Peaks
A noisy baseline and an excessive number of peaks can interfere with the identification and quantification of your target analyte.
Troubleshooting Steps:
-
Run a System Blank: A system blank should only show a baseline rise with temperature (column bleed).[9]
-
Run a Solvent Blank: Inject the solvent used for sample dilution to check for contaminants like phthalates or siloxanes.[9]
-
Check for Column Bleed: Compare the problematic chromatogram with a reference chromatogram taken after the column was first installed to identify potential column bleed.[9]
-
Evaluate Gas Purity: Ensure high-purity carrier and collision gases are being used, as contaminants can contribute to background noise.[9]
-
Clean the Ion Source: A dirty ion source is a common cause of high background noise. Follow the manufacturer's instructions for cleaning.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting synthetic cannabinoids from a biological matrix (e.g., urine or plasma) using SPE.
Materials:
-
Oasis HLB SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Water (LC-MS grade)
-
Sample containing 5-Fluoro-THJ
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Condition the SPE Cartridge: Sequentially wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated sample (e.g., diluted urine or plasma) onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elute the Analyte: Elute the 5-Fluoro-THJ from the cartridge using an appropriate volume of a stronger organic solvent (e.g., 1 mL of acetonitrile or methanol). The addition of a small amount of formic acid to the elution solvent can improve recovery.[10]
-
Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of acetonitrile/water 50:50) for LC-MS/MS analysis.[3]
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for Synthetic Cannabinoids (Example)
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| Capillary Voltage | 3.50 kV | [5] |
| Desolvation Gas Temperature | 400 °C | [5] |
| Desolvation Gas Flow | 800 L/h | [5] |
| Cone Gas Flow | 20 L/h | [5] |
| Collision Gas | Argon | [5] |
| Dwell Time | 0.01 s | [5] |
Note: These parameters are provided as a starting point and may require further optimization for your specific instrument and 5-Fluoro-THJ analysis.
Table 2: Example MRM Transitions for Synthetic Cannabinoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 5-Fluorouracil | 128.97 | 41.82 | 15 | [2][11] |
| AMB-FUBINACA Metabolite | 253.0772 | - | - | [1] |
| AMB-FUBINACA Metabolite | 109.0448 | - | - | [1] |
Note: Specific transitions and collision energies for 5-Fluoro-THJ must be determined empirically.
Visualizations
Caption: Experimental workflow for 5-Fluoro-THJ analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gmi-inc.com [gmi-inc.com]
- 5. research.unipd.it [research.unipd.it]
- 6. caymanchem.com [caymanchem.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nvkc.nl [nvkc.nl]
addressing poor peak shape in 5-Fluoro THJ chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 5-Fluoro-THJ and related synthetic cannabinoids.
Troubleshooting Guide
Poor peak shape in chromatography can compromise the accuracy and precision of analytical results.[1] This guide provides a systematic approach to diagnosing and resolving common peak shape issues such as tailing, fronting, broadening, and splitting.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying and resolving the root cause of poor peak shape in your 5-Fluoro-THJ analysis.
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: What are the primary causes of peak tailing for 5-Fluoro-THJ?
A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is often caused by secondary interactions between the analyte and the stationary phase.[2] For amine-containing compounds like many synthetic cannabinoids, strong interactions with residual silanol groups on the silica-based column packing are a common cause.[2][3] Other potential causes include:
-
Mass overload : Injecting too much sample can lead to peak tailing.[4]
-
Column degradation : Accumulation of contaminants or loss of stationary phase can create active sites that cause tailing.[5]
-
Inappropriate mobile phase pH : If the mobile phase pH is not optimized, it can lead to secondary interactions.[1][2]
-
Contaminated guard column : A dirty guard cartridge can cause tailing that affects all analytes.[4][6]
Q2: How can I reduce peak tailing for my 5-Fluoro-THJ analysis?
A2: To reduce peak tailing, consider the following:
-
Operate at a lower pH : This can minimize secondary interactions by ensuring the full protonation of residual silanol groups.[2]
-
Use a highly deactivated column : Columns with advanced end-capping reduce the number of available silanol groups.[2]
-
Add mobile phase modifiers : For basic compounds, adding a competitive base like triethylamine (TEA) or using a buffer can improve peak shape. In reversed-phase chromatography of cannabinoids, acid additives like formic acid have been shown to improve peak shape for carboxylated species.[7]
-
Reduce sample concentration : Try diluting your sample to see if the tailing improves, which would indicate mass overload.[4]
-
Replace the guard column : If you are using a guard column, replace it with a new one.[4][6]
Peak Fronting
Q3: What causes my 5-Fluoro-THJ peak to show fronting?
A3: Peak fronting is often a result of:
-
Column overload : Injecting a sample that is too concentrated can lead to fronting.[4]
-
Sample solvent incompatibility : If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.[6][8]
-
Poor column packing : A void or channel in the column bed can result in fronting.[2]
Q4: How can I fix peak fronting?
A4: To address peak fronting:
-
Dilute the sample : Reduce the concentration of 5-Fluoro-THJ in your sample.
-
Adjust the sample solvent : Whenever possible, dissolve your sample in the mobile phase.[8] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Replace the column : If you suspect the column is damaged, replacing it is the best course of action.[2]
Broad Peaks
Q5: Why are my 5-Fluoro-THJ peaks broad?
A5: Broad peaks can be caused by a variety of factors, including:
-
Large dead volume : Excessive tubing length or poorly made connections can increase system volume and lead to broader peaks.[8]
-
Column contamination or aging : A contaminated or old column will lose efficiency, resulting in wider peaks.[9]
-
Volume overload : Injecting too large a volume of sample can cause peak broadening.[4]
-
Mobile phase issues : An incorrect mobile phase composition or flow rate can affect peak width.[9]
Split Peaks
Q6: What would cause my 5-Fluoro-THJ peak to split?
A6: Split peaks are typically caused by an issue at the column inlet.[1] This can be due to:
-
Partially blocked inlet frit : Debris from the sample or system can clog the frit, distorting the sample band.[1]
-
Column void : A void or channel in the packing material at the head of the column can cause the sample to be distributed unevenly.[2]
-
Sample solvent/mobile phase mismatch : If the sample solvent is significantly different from the mobile phase, it can cause peak splitting.[10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Flush
This protocol is a first step when observing peak shape issues affecting all analytes.
-
Mobile Phase Preparation :
-
Prepare fresh mobile phase using HPLC-grade solvents.
-
If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted. For reversed-phase analysis of cannabinoids, a mobile phase containing 0.1% formic acid is a good starting point.[7]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
System Flush :
-
Disconnect the column from the system.
-
Flush the pump and injector with the new mobile phase for at least 15 minutes at a flow rate of 1-2 mL/min.
-
Reconnect the column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Protocol 2: Sample Dilution and Solvent Matching
This protocol helps diagnose issues related to sample concentration and solvent effects.
-
Serial Dilution : Prepare a series of dilutions of your 5-Fluoro-THJ sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Injection : Inject the diluted samples, starting with the most dilute.
-
Analysis : Observe the peak shape for each injection. A significant improvement in peak shape upon dilution is indicative of mass or volume overload.[4]
-
Solvent Matching : If possible, dissolve a new aliquot of your 5-Fluoro-THJ standard directly in the mobile phase and inject. Compare the peak shape to your original sample. If the peak shape improves, your original sample solvent was likely too strong.[8]
Quantitative Data Summary
The following table illustrates how different chromatographic parameters can affect peak shape, using the USP tailing factor as a metric (a value of 1.0 indicates a perfectly symmetrical peak).
| Parameter | Condition A | Tailing Factor (A) | Condition B | Tailing Factor (B) | Observation |
| Mobile Phase pH | pH 7.0 | 2.1 | pH 3.0 (with 0.1% Formic Acid) | 1.2 | Lowering the pH significantly reduces peak tailing for basic analytes by suppressing silanol interactions.[2] |
| Sample Load | 10 µg/mL | 1.8 | 1 µg/mL | 1.1 | Reducing the sample concentration can alleviate peak tailing caused by mass overload.[4] |
| Sample Solvent | 100% Acetonitrile | 2.5 (Fronting) | Mobile Phase (50:50 ACN:H₂O) | 1.3 | Matching the sample solvent to the mobile phase improves peak shape by preventing solvent mismatch effects.[8] |
| Guard Column | Used for 200+ injections | 1.9 | New Guard Column | 1.2 | Replacing a contaminated guard column can restore good peak shape.[11] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. mastelf.com [mastelf.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. waters.com [waters.com]
Technical Support Center: Reducing Variability in 5-Fluoro-THJ In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vitro experiments involving 5-Fluoro-THJ.
Frequently Asked Questions (FAQs)
Q1: What is 5-Fluoro-THJ and what is its primary mechanism of action?
A1: 5-Fluoro-THJ is a synthetic cannabinoid, a derivative of THJ-018. Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Its primary mechanism of action is as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[1][2] Activation of these receptors, primarily through Gαi/o proteins, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade ultimately modulates neurotransmitter release and other cellular processes.[1][3]
Q2: What are the common in vitro assays used to characterize 5-Fluoro-THJ?
A2: Common in vitro assays for characterizing synthetic cannabinoids like 5-Fluoro-THJ include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for CB1 and CB2 receptors.[2]
-
Functional Assays (cAMP): To measure the potency (EC50) and efficacy of the compound in activating the Gαi/o signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.[3][4][5]
-
Functional Assays (β-Arrestin Recruitment): To assess another aspect of receptor activation, which can be important for understanding biased agonism.[6][7][8][9][10]
-
Cell Viability/Cytotoxicity Assays: To determine the potential toxic effects of the compound on the cell lines being used.[11][12][13][14][15]
Q3: Why am I seeing high variability in my experimental results?
A3: High variability in in vitro experiments with synthetic cannabinoids can stem from several factors:
-
Compound Solubility and Stability: Synthetic cannabinoids are highly lipophilic and have low aqueous solubility.[16] This can lead to precipitation in cell culture media, affecting the actual concentration of the compound available to the cells. Stability can also be an issue, with some fluorinated cannabinoids showing degradation at room temperature.[17][18]
-
Cell Culture Conditions: Factors such as cell line passage number, cell density, and serum concentration in the media can all influence the cellular response to the compound.
-
Assay Protocol Execution: Inconsistencies in incubation times, pipetting accuracy, and handling of reagents can introduce significant variability.
-
Plasticware Adsorption: The hydrophobic nature of synthetic cannabinoids can lead to their adsorption to plastic surfaces, reducing the effective concentration in your assay.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Potential Cause: The concentration of 5-Fluoro-THJ exceeds its solubility limit in the aqueous medium. "Solvent shock" can also occur when a concentrated stock in an organic solvent is diluted too quickly in the aqueous medium.
-
Solution:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% DMSO. For the final dilution into your aqueous assay buffer or cell culture medium, perform an intermediate dilution step in a solvent that is miscible with both DMSO and water, if necessary.
-
Use of Surfactants or Cyclodextrins: Consider the use of non-ionic surfactants like Tween® 80 or cyclodextrins to improve the solubility of the compound in the final assay medium.
-
Vortexing: Ensure thorough vortexing of the solution after each dilution step to aid in solubilization.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solvents) to account for any solvent effects on the cells.
-
Issue 2: Inconsistent EC50/IC50 Values in Functional Assays
-
Potential Cause: Variability in cell health, receptor expression levels, or assay conditions. The presence of serum proteins can also bind to the compound, reducing its free concentration.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment.
-
Optimize Serum Concentration: If possible, perform the assay in serum-free or low-serum medium. If serum is required, use a consistent lot and concentration for all experiments.
-
Equilibration and Incubation Times: Optimize and standardize the incubation time for the compound with the cells. For antagonist experiments, ensure pre-incubation with the antagonist is sufficient to reach equilibrium before adding the agonist.[19]
-
Control for Edge Effects: In multi-well plates, avoid using the outer wells for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity.
-
Issue 3: High Background or Low Signal-to-Noise Ratio in Assays
-
Potential Cause: Inappropriate cell number, contamination, or interference from media components.
-
Solution:
-
Optimize Cell Seeding Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent.[19]
-
Check for Contamination: Regularly inspect cell cultures for any signs of microbial contamination, which can interfere with many assay readouts.
-
Media Components: Phenol red in some culture media can interfere with absorbance and fluorescence-based assays. Consider using a medium without phenol red for these types of experiments.
-
Reagent Quality: Use high-quality, fresh reagents and ensure proper storage to maintain their activity.
-
Data Presentation
Table 1: In Vitro Activity of Synthetic Cannabinoids Related to 5-Fluoro-THJ at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Efficacy (%) | Reference |
| JWH-018 | hCB1 | Radioligand Binding | - | 9.00 ± 5.00 | - | - | [11] |
| JWH-018 | hCB2 | Radioligand Binding | - | 2.94 ± 2.65 | - | - | [11] |
| JWH-018 | hCB1 | Neurotransmission Inhibition | Hippocampal Neurons | - | 14.9 | - | [20] |
| JWH-018 | hCB1 | ERK1/2 Phosphorylation | HEK293 | - | 4.4 | - | [20] |
| JWH-018 | hCB1 | Receptor Internalization | HEK293 | - | 2.8 | - | [20] |
| 5F-PB-22 | hCB1 | GIRK Activation | AtT-20 | - | 2.8 | - | [21] |
| 5F-PB-22 | hCB2 | GIRK Activation | AtT-20 | - | 11 | - | [21] |
Experimental Protocols
Protocol 1: CB1 Receptor-Mediated cAMP Accumulation Assay
This protocol is adapted for a 96-well plate format using a cAMP assay kit.
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human CB1 receptor (hCB1) into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-THJ in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these stocks in serum-free medium to achieve the final desired assay concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Assay Procedure: a. Gently wash the cells with pre-warmed serum-free medium or assay buffer. b. Add the diluted 5-Fluoro-THJ or vehicle control to the appropriate wells. c. Add a phosphodiesterase inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.[19] d. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized beforehand. e. Incubate the plate for the optimized duration (e.g., 15-30 minutes) at 37°C.[19]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, BRET, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the logarithm of the 5-Fluoro-THJ concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is based on a commercially available β-arrestin recruitment assay system (e.g., PathHunter®).
-
Cell Seeding: Seed cells engineered for the β-arrestin assay (e.g., U2OS or CHO cells expressing the ProLink-tagged CB1 receptor and the Enzyme Acceptor-tagged β-arrestin) into a 384-well plate. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in assay buffer, as described in the cAMP assay protocol.
-
Assay Procedure: a. Add the diluted 5-Fluoro-THJ or vehicle control to the wells. b. Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents provided with the kit and incubate at room temperature for 60 minutes in the dark.
-
Data Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the 5-Fluoro-THJ concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-THJ and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: CB1 Receptor Gαi/o Signaling Pathway.
Caption: Workflow for a cAMP functional assay.
Caption: Troubleshooting logic for high variability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marshall.edu [marshall.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ojp.gov [ojp.gov]
- 18. shareok.org [shareok.org]
- 19. revvity.com [revvity.com]
- 20. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Refinement for Consistent 5-Fluoro THJ Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving 5-Fluoro THJ (also known as 5F-THJ-018 or THJ-2201).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My this compound is showing variable or weak activity in my cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to this issue. Firstly, due to its lipophilic nature, this compound can adsorb to plastic surfaces of labware, such as pipette tips and microplates, leading to a lower effective concentration in your assay.[1] Secondly, the compound may have poor solubility in aqueous cell culture media, leading to precipitation and inaccurate concentrations. Lastly, synthetic cannabinoids can be unstable in biological matrices and at room temperature for extended periods.[2][3][4]
Solutions:
-
Use low-adhesion plasticware or silanized glassware to minimize surface binding.[1]
-
Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol.[5] When preparing working dilutions in aqueous media, ensure thorough mixing and avoid high concentrations of the organic solvent that could be toxic to cells. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.
-
Visually inspect for precipitation after diluting in media. If precipitation is observed, consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility.[6]
-
Prepare fresh dilutions for each experiment from a frozen stock solution to minimize degradation.[2]
-
Issue 2: High variability between replicate wells in an assay.
-
Question: I am observing significant variability between my technical replicates. How can I improve the precision of my experiments?
-
Answer: High variability can stem from inconsistent compound dispensing, poor cell plating uniformity, or edge effects in the microplate.
Solutions:
-
Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips before dispensing the compound.
-
Optimize cell seeding. Ensure a homogenous cell suspension and use a consistent seeding technique to achieve a uniform cell monolayer.
-
Minimize edge effects. Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier.
-
Issue 3: Difficulty in reproducing results from published literature.
-
Question: I am unable to reproduce published findings for this compound. What are some key experimental parameters I should check?
-
Answer: Discrepancies can arise from differences in experimental conditions that may not be fully detailed in a publication.
Solutions:
-
Verify the identity and purity of your this compound standard. Use a certified reference material from a reputable supplier.[7]
-
Pay close attention to the cell line and passage number. Different cell lines and even the same cell line at different passages can exhibit varying levels of receptor expression and signaling responses.
-
Consider the serum concentration in your cell culture media. Components in serum can bind to synthetic cannabinoids, affecting their free concentration and activity.[8] Experiments are often performed in serum-free or low-serum media to minimize this confounding factor.
-
Ensure equivalent incubation times and temperatures. These parameters can significantly impact the cellular response.
-
Frequently Asked Questions (FAQs)
General Properties and Handling
-
What is this compound? this compound (also known as 5F-THJ-018 or THJ-2201) is a synthetic cannabinoid that is an analog of JWH-018.[9] It is a derivative of THJ-018 with a fluorine atom on the terminal carbon of the pentyl chain.[5]
-
What are the basic physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁FN₄O | [5][10] |
| Molecular Weight | 376.4 g/mol | [5][10] |
| Solubility | Soluble in DMF (5 mg/ml) and DMSO (5 mg/ml) | [5] |
| Storage | Store at -20°C | [5] |
| Stability | ≥ 5 years at -20°C | [5] |
-
How should I prepare a stock solution of this compound? It is recommended to prepare a stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of, for example, 10 mM.[5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
-
What is a typical concentration range for in vitro experiments with this compound? For cell-based assays, a concentration range of 1 pM to 1 µM is often used.[9] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experiment and cell type.
-
Can you provide a general protocol for a cell viability assay? A common method is the MTT assay, which measures the metabolic activity of cells.
Experimental Workflow for MTT Assay
MTT Assay Workflow -
How can I measure the binding of this compound to the CB1 receptor? A competitive radioligand binding assay is a standard method. This involves incubating cell membranes expressing the CB1 receptor with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.[11] The amount of radioligand bound is then measured, and the inhibition constant (Ki) of this compound can be calculated. Non-radioactive methods using fluorescence (TR-FRET) or surface plasmon resonance (SPR) are also available.[6][12]
CB1 Receptor Competitive Binding Assay Workflow
CB1 Receptor Binding Assay
Signaling and Mechanism
-
What is the mechanism of action of this compound? Like other synthetic cannabinoids, this compound is expected to act as an agonist at the cannabinoid receptors, primarily the CB1 and CB2 receptors.[4] These are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Simplified CB1/CB2 Signaling Pathway
CB1/CB2 Signaling Pathway
Detailed Experimental Protocols
Protocol 1: CB1 Receptor Competitive Binding Assay (Radioligand-based)
This protocol is adapted from standard procedures for synthetic cannabinoid receptor binding assays.[11]
Materials:
-
Cell membranes expressing human CB1 receptor
-
[³H]CP55,940 (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilution or vehicle (for total binding) or a saturating concentration of a known CB1 antagonist (for non-specific binding)
-
[³H]CP55,940 at a final concentration close to its Kd value.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ and Ki values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assessment using MTT
This protocol is a standard method for assessing cell viability.[13]
Materials:
-
Cells of interest (e.g., HEK293, NG108-15)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
At the end of the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 4. shareok.org [shareok.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marshall.edu [marshall.edu]
- 8. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | C22H21FN4O | CID 124519288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marshall.edu [marshall.edu]
identifying and resolving interference in 5-Fluoro THJ immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and resolving interference in 5-Fluoro THJ immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
5-Fluoro-THJ, also known as 5F-THJ 018 or THJ 2201, is a synthetic cannabinoid.[1] Its chemical formula is C22H21FN4O and it has a molecular weight of 376.43.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. Due to structural similarities with other cannabinoids, immunoassays for this compound can be susceptible to various forms of interference.
Q2: What are the common causes of interference in this compound immunoassays?
Interference in immunoassays arises when a substance in the sample interacts with the assay components, leading to inaccurate results.[2][3] These interferences can cause falsely elevated (positive interference) or falsely decreased (negative interference) analyte concentrations.[2][3] Common causes include:
-
Cross-Reactivity : This occurs when compounds structurally similar to this compound, such as other synthetic cannabinoids or their metabolites, bind to the assay antibodies.[2][4] This is a significant issue in synthetic cannabinoid testing due to the vast number of analogs.[5][6]
-
Matrix Effect : Components within the biological sample (e.g., serum, plasma, urine) such as proteins, lipids, or salts can interfere with the antibody-antigen binding.[7][8][9] This can lead to reduced sensitivity or false results.[8]
-
Antibody-Related Interferences :
-
Heterophilic Antibodies : These are human antibodies that can bind to the animal antibodies used in an immunoassay kit.[7][10][11] They can cause false positives by cross-linking the capture and detection antibodies in sandwich assays.[12][13]
-
Human Anti-Animal Antibodies (HAAA) : These are high-affinity antibodies, often developed in response to exposure to animal antigens, that can interfere with immunoassays.[2] Human anti-mouse antibodies (HAMA) are a common type of HAAA.[2]
-
Autoantibodies : Antibodies produced by an individual against their own substances can sometimes interfere with immunoassays.[3][7]
-
Q3: What are the potential consequences of immunoassay interference?
Q4: How can I begin to identify potential interference?
A primary indicator of interference is a discrepancy between the immunoassay result and the clinical picture or other laboratory findings.[14][15] If interference is suspected, several laboratory procedures can help identify the issue, including performing serial dilutions to check for linearity, conducting spike and recovery experiments, and using alternative testing methods.[14]
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays.
Problem: Unexpectedly High Results (Potential False Positive)
If your sample readings are significantly higher than expected, it could be due to cross-reactivity or specific types of antibody interference.
Logical Flow for Troubleshooting High Results
Caption: Troubleshooting workflow for unexpectedly high immunoassay results.
Possible Cause 1: Cross-Reactivity
Structurally related synthetic cannabinoids can cross-react with the antibodies in the assay, leading to a positive signal. For example, studies on other cannabinoid immunoassays have shown significant cross-reactivity from metabolites or analogs.[4][5]
-
Identification : The most definitive way to confirm the presence of a specific analyte and rule out cross-reactivity is to re-analyze the sample using a more specific confirmatory method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]
-
Resolution : If cross-reactivity is confirmed, the immunoassay may not be suitable for distinguishing between this compound and the cross-reacting compound. Using a highly specific monoclonal antibody or a confirmatory method is recommended.
Table 1: Example Cross-Reactivity Data for a Synthetic Cannabinoid Immunoassay (Note: This is illustrative data based on a JWH-018 metabolite assay; specific data for a this compound assay would need to be determined experimentally.)
| Compound | Target Concentration (µg/L) | Cross-Reactivity (%) |
| JWH-018 N-pentanoic acid (Calibrator) | 10 | 100 |
| JWH-073 N-butanoic acid | 10 | >100 |
| JWH-018 N-(5-hydroxypentyl) | 10 | 85.7 |
| AM-2201 N-(4-hydroxypentyl) | 10 | 66.7 |
| JWH-073 N-(4-hydroxybutyl) | 10 | >100 |
| Source: Adapted from literature on synthetic cannabinoid immunoassay performance.[4] |
Possible Cause 2: Heterophilic Antibody Interference
Heterophilic antibodies can bind to the assay's capture and detector antibodies, mimicking the presence of the analyte and creating a false-positive signal.[12] This is a common issue in sandwich immunoassays.[12]
Mechanism of Heterophilic Antibody Interference
Caption: Diagram of heterophilic antibody interference causing a false positive.
-
Identification : Non-linear results upon serial dilution are a strong indicator of this type of interference.[7] When the sample is diluted, the concentration of the interfering antibody decreases, breaking the proportional relationship.[14]
-
Resolution :
-
Use Blocking Agents : Re-test the sample after pre-treating it with commercially available heterophilic antibody blocking tubes or reagents.[14] These reagents contain immunoglobulins that neutralize the interfering antibodies.[2][12]
-
Analyte Extraction : In some cases, extracting the analyte from the sample matrix can remove the interfering antibodies.[12]
-
Problem: Unexpectedly Low Results (Potential False Negative)
If your sample readings are lower than expected or zero despite the suspected presence of the analyte, the cause could be a matrix effect or other forms of interference.
Possible Cause 1: Matrix Effect
Components in the sample matrix can inhibit the binding of this compound to the assay antibodies.[8][16]
-
Identification : A spike and recovery experiment is the gold standard for identifying matrix effects.[17][18][19] If the recovery of a known amount of spiked analyte is significantly less than 80-120%, a matrix effect is likely present.[17][19]
-
Resolution :
-
Sample Dilution : The simplest way to mitigate matrix effects is to dilute the sample.[19][20] This reduces the concentration of interfering substances. The optimal dilution factor must be determined experimentally.
-
Matrix-Matched Calibration : Create the standard curve using a matrix that is identical to the sample (e.g., drug-free urine for urine samples).[8] This helps to ensure that the standards and samples are affected by the matrix in the same way.[8]
-
Problem: Poor Reproducibility or High Variability
Inconsistent results between duplicates or different assays can stem from several sources.
-
Possible Causes :
-
Pipetting Errors : Inaccurate or inconsistent pipetting.[21][22]
-
Inadequate Washing : Residual unbound reagents can cause high background or variability.[22] Ensure all wells are aspirated completely between steps.
-
Temperature Variation : Inconsistent incubation temperatures across the plate can lead to "edge effects".[21][23]
-
Reagent Issues : Improperly prepared or expired reagents.[21][23]
-
-
Resolution :
Key Experimental Protocols
Protocol 1: Serial Dilution for Linearity Assessment
This experiment helps determine if the assay response is proportional to the analyte concentration and can help detect certain types of interference.[25]
-
Sample Selection : Choose a sample that has a high concentration of the analyte.
-
Preparation : Prepare a series of at least three two-fold or ten-fold dilutions of the sample using the assay's recommended sample diluent.[25][26][27] For example, mix 100 µL of the sample with 100 µL of diluent for a 1:2 dilution. Then, take 100 µL of the 1:2 dilution and mix it with 100 µL of diluent to make a 1:4 dilution, and so on.[18]
-
Analysis : Assay the neat (undiluted) sample and all dilutions in duplicate.
-
Calculation :
-
Calculate the mean concentration for each dilution.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to get the corrected concentration.
-
Formula for Percent Recovery : (%Recovery) = (Corrected Concentration / Neat Concentration) x 100
-
-
Interpretation : The corrected concentrations for all dilutions should be consistent (ideally within ±20% of the neat sample value). A significant deviation from linearity suggests the presence of interference.[14]
Protocol 2: Spike and Recovery for Accuracy Assessment
This experiment assesses whether the sample matrix interferes with the detection of the analyte.[28][29]
Spike and Recovery Experimental Workflow
Caption: Workflow diagram for a spike and recovery experiment.
-
Sample Preparation :
-
Divide a well-mixed sample into two aliquots.
-
Unspiked Sample : The first aliquot is the neat sample.
-
Spiked Sample : To the second aliquot, add a small volume of a concentrated standard of this compound. The final concentration should fall in the middle of the standard curve range.[17][18]
-
Spiked Control : Prepare a control by adding the same amount of standard to the assay's sample diluent instead of the sample matrix.[30]
-
-
Analysis : Assay the unspiked sample, the spiked sample, and the spiked control in duplicate.
-
Calculation :
-
Formula for Percent Recovery : (%Recovery) = ([Concentration of Spiked Sample] – [Concentration of Unspiked Sample]) / [Concentration of Spiked Control] x 100
-
-
Interpretation : Acceptable recovery is typically between 80% and 120%.[17][19]
-
<80% Recovery : Suggests that components in the matrix are inhibiting the assay signal (negative interference).
-
>120% Recovery : Suggests that matrix components are enhancing the assay signal (positive interference).
-
Table 2: Example Spike and Recovery Data Interpretation
| Sample | Measured Value (ng/mL) | Calculation | Result |
| Unspiked Sample | 10 | - | - |
| Spiked Control (Expected Spike = 50 ng/mL) | 52 | - | - |
| Spiked Sample | 55 | ((55 - 10) / 52) * 100 | 86.5% Recovery |
| Conclusion | Acceptable. No significant matrix effect detected. | ||
| Spiked Sample (Alternative Outcome) | 30 | ((30 - 10) / 52) * 100 | 38.5% Recovery |
| Conclusion | Unacceptable. Matrix effect causing signal suppression. |
Protocol 3: Using Blocking Reagents
This procedure is used to confirm and mitigate interference from heterophilic antibodies.
-
Reagent Selection : Obtain a commercial heterophilic antibody blocking reagent or blocking tubes.[14]
-
Sample Treatment : Follow the manufacturer's instructions to pre-treat the sample with the blocking reagent. This typically involves mixing the sample with the reagent and incubating for a specified period.
-
Analysis : Run the immunoassay on both the original (untreated) sample and the pre-treated sample.
-
Interpretation : A significant drop in the measured concentration in the pre-treated sample compared to the original sample confirms the presence of heterophilic antibody interference. The result from the treated sample is considered the more accurate measurement.[2]
References
- 1. scbt.com [scbt.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Antibody interference in thyroid assays: a potential for clinical misinformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating Immunoassay Interferences [en.nobellab.com]
- 15. Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. woongbee.com [woongbee.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ethosbiosciences.com [ethosbiosciences.com]
- 23. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 24. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 25. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. ossila.com [ossila.com]
- 28. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 29. benchchem.com [benchchem.com]
- 30. pblassaysci.com [pblassaysci.com]
Validation & Comparative
Cross-Reactivity of 5-Fluoro-THJ with Other Synthetic Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Fluoro-THJ (also known as 5F-THJ-018 or THJ-2201) and its parent compound, THJ-018, focusing on their interaction with cannabinoid receptors. Due to a lack of direct experimental data on the immunoassay cross-reactivity of 5-Fluoro-THJ, this guide will focus on receptor binding affinity as a primary indicator of potential cross-reactivity and biological activity. Structural similarities to other synthetic cannabinoids for which immunoassay data is available will also be discussed to provide a comprehensive overview for researchers.
Executive Summary
5-Fluoro-THJ is a fluorinated derivative of THJ-018, a synthetic cannabinoid that is an indazole analog of the well-known JWH-018.[1] The addition of a fluorine atom to the pentyl chain of THJ-018 results in a significant increase in binding affinity for both the CB1 and CB2 cannabinoid receptors. This enhanced affinity suggests that 5-Fluoro-THJ may exhibit a higher potency and potentially different cross-reactivity profile in screening assays compared to its non-fluorinated counterpart. This guide presents the available binding affinity data, details the experimental protocols for cannabinoid receptor binding assays, and illustrates the canonical cannabinoid receptor signaling pathway.
Quantitative Data: Cannabinoid Receptor Binding Affinity
The binding affinity of a compound to its receptor is a key indicator of its potential biological potency. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for 5-Fluoro-THJ and THJ-018 at the human CB1 and CB2 cannabinoid receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Data Source |
| 5-Fluoro-THJ (THJ-2201) | 1.34 | 1.32 | [1] |
| THJ-018 | 5.84 | 4.57 | [1] |
Discussion of Cross-Reactivity
Many immunoassays for synthetic cannabinoids are designed to detect JWH-018 and its metabolites.[2][3] Given that THJ-018 is an indazole analog of JWH-018, there is a possibility of cross-reactivity. The core structural similarities might be recognized by the antibodies used in these assays. However, the replacement of the indole core in JWH-018 with an indazole core in THJ-018 could also significantly reduce or eliminate this cross-reactivity.
The addition of a terminal fluorine on the pentyl chain, as in 5-Fluoro-THJ, further differentiates it from the common targets of these immunoassays. Studies on other fluorinated synthetic cannabinoids, such as AM-2201 (the 5-fluoropentyl analog of JWH-018), have shown that fluorination can alter cross-reactivity in immunoassays.[4] Without direct experimental validation, it is difficult to predict the exact cross-reactivity of 5-Fluoro-THJ.
Researchers should be aware that the absence of a positive result in a general synthetic cannabinoid immunoassay does not definitively rule out the presence of 5-Fluoro-THJ or THJ-018. Confirmatory analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are necessary for unambiguous identification.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method used to determine the binding affinity of a test compound for a receptor.
1. Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.
-
Test compounds (5-Fluoro-THJ, THJ-018) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled potent cannabinoid agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway following the activation of cannabinoid receptors (CB1 and CB2) by an agonist.
References
A Comparative Analysis of the Potency of 5-Fluoro THJ and THJ-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the potency of two synthetic cannabinoid receptor agonists: 5-Fluoro THJ (also known as AMB-FUBINACA) and THJ-018. The information presented is intended to support research and drug development activities by offering a clear, objective overview of the pharmacological properties of these compounds.
Executive Summary
This compound (AMB-FUBINACA) and THJ-018 are both potent synthetic cannabinoids that act as full agonists at the CB1 and CB2 receptors. Quantitative data reveals that both compounds exhibit high binding affinity for these receptors, with values in the low nanomolar range. Notably, this compound generally demonstrates a higher potency, particularly at the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. This guide will delve into the specific binding affinities, functional activities, and the experimental methodologies used to determine these values.
Data Presentation: Potency at Cannabinoid Receptors
The following table summarizes the key quantitative data on the potency of this compound and THJ-018 at human cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| This compound (AMB-FUBINACA) | CB1 | 10.04 nM[1] | 0.5433 nM[1] |
| CB2 | 0.786 nM[1] | 0.1278 nM[1] | |
| THJ-018 | CB1 | 5.84 nM[2][3] | Not available |
| CB2 | 4.57 nM[2][3] | Not available |
Note: The potency of AMB-FUBINACA has been reported to be approximately 85 times greater than that of Δ⁹-THC and 50 times more potent than JWH-018 in in-vitro pharmacological studies[2][4].
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to characterize the pharmacological properties of cannabinoid receptor ligands. The primary methodologies employed are radioligand binding assays and functional assays measuring G-protein activation.
Radioligand Competition Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK293 cells transfected with human CB1 or CB2 receptors) are prepared.
-
Competitive Binding: A known concentration of a radiolabeled ligand (e.g., [³H]CP55,940), which has a high affinity for the cannabinoid receptors, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or THJ-018).
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptor, providing a measure of its efficacy (Emax) and potency (EC50).
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes containing the cannabinoid receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compound.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, usually by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
Signaling Pathways
Both this compound and THJ-018 are full agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
The binding of these synthetic cannabinoids to the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This activation also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK).[3]
Below is a diagram illustrating the general experimental workflow for determining the potency of these compounds.
Caption: Experimental workflow for assessing the in vitro potency of synthetic cannabinoids.
References
A Comparative Guide to the Validation of a Quantitative Method for 5-Fluoro THJ in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a quantitative method for the detection of 5-Fluoro THJ (also known as THJ-2201), a synthetic cannabinoid, in human urine. As direct validation data for this compound is limited in publicly available literature, this document establishes a robust framework by comparing validated methods for structurally similar synthetic cannabinoids, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers a reliable proxy for the expected performance of a validated this compound assay.
Introduction to this compound and the Need for Quantitative Analysis
This compound is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology. Accurate and reliable quantitative methods are crucial for determining the extent of exposure, understanding its pharmacokinetic profile, and for clinical and forensic investigations. The primary analytical technique for the quantification of synthetic cannabinoids and their metabolites in biological matrices is LC-MS/MS, owing to its high sensitivity and specificity.
Metabolism studies of this compound (THJ-2201) have identified its major metabolic pathways as hydroxylation on the N-pentyl chain, oxidative defluorination with subsequent carboxylation or glucuronidation, and the formation of dihydrodiol on the naphthalene moiety.[1] Therefore, a robust quantitative method should ideally target not only the parent compound but also its primary metabolites to ensure a comprehensive detection window.
Comparison of Quantitative Method Performance
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the quantification of various synthetic cannabinoids in urine. These values can be considered representative targets for the validation of a quantitative method for this compound and its metabolites.
| Validation Parameter | Method A: "Dilute and Shoot" LC-MS/MS | Method B: Solid-Phase Extraction (SPE) LC-MS/MS | Method C: Liquid-Liquid Extraction (LLE) LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.1 - 0.5 ng/mL | 0.2 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL | 0.2 - 1.0 ng/mL | 0.5 - 2.0 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery | Not Applicable | 70 - 120% | 60 - 110% |
| Matrix Effect | Monitored | Compensated with internal standards | Compensated with internal standards |
Experimental Protocols
Method A: "Dilute and Shoot" LC-MS/MS
This method offers rapid sample preparation but may be more susceptible to matrix effects and have higher limits of detection compared to methods involving extraction.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 900 µL of a solution of methanol/water (50:50, v/v) containing the internal standard.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Method B: Solid-Phase Extraction (SPE) LC-MS/MS
SPE is a widely used technique for the extraction and pre-concentration of synthetic cannabinoids from urine, leading to cleaner extracts and lower detection limits.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase enzyme solution.
-
Incubate at 60°C for 1 hour to hydrolyze glucuronidated metabolites.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Similar to Method A, with potential adjustments to the gradient to accommodate the cleaner sample.
-
Method C: Liquid-Liquid Extraction (LLE) LC-MS/MS
LLE is another effective technique for sample clean-up and concentration.
-
Sample Preparation:
-
To 1 mL of hydrolyzed urine, add an internal standard and a suitable buffer to adjust the pH.
-
Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 5-10 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Consistent with the other methods, with MRM transitions optimized for this compound and its metabolites.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of sample preparation methods.
Conclusion
The successful validation of a quantitative method for this compound in urine is achievable by adapting established protocols for other synthetic cannabinoids. The choice between a "dilute and shoot" approach, SPE, or LLE will depend on the specific requirements of the laboratory, including the need for high throughput versus the lowest possible detection limits. By targeting the parent compound and its primary metabolites, and by following a rigorous validation plan that assesses linearity, accuracy, precision, and other key parameters, researchers can develop a reliable method for the quantification of this compound in urine samples.
References
Pharmacodynamics: Receptor Binding and Functional Activity
An Objective Comparative Analysis of 5-Fluoro THJ and JWH-018 for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic cannabinoids: 1-pentyl-3-(1-naphthoyl)indole (JWH-018) and its indazole analogue, this compound (also known as THJ-2201). JWH-018 was one of the first and most well-known synthetic cannabinoids found in "Spice" or "K2" herbal incense products. THJ-2201 is a more recent analogue that features an indazole core instead of indole and lacks the terminal fluorine on the N-pentyl chain that characterizes its direct structural relative, AM-2201[1]. This analysis focuses on their pharmacodynamics, signaling, and metabolism, presenting key experimental data to inform research, forensic, and toxicological studies.
Both JWH-018 and THJ-2201 act as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. JWH-018 is well-characterized as a potent, full agonist at both receptors[2][3]. While comprehensive data for THJ-2201 is less abundant, available studies confirm its activity at cannabinoid receptors, with its effects being mediated through CB1 activation[4][5][6].
Quantitative data on receptor binding affinity (Ki) and functional potency (EC50) are summarized below. It is important to note that values are collated from different studies using varied experimental conditions, which may influence direct comparisons.
| Parameter | JWH-018 | This compound (THJ-2201) | Data Source |
| CB1 Receptor Binding Affinity (Ki) | 9.00 ± 5.00 nM | 10.6 ± 1.2 nM | [2][4] |
| CB2 Receptor Binding Affinity (Ki) | 2.94 ± 2.65 nM | 39.8 ± 10.8 nM | [2][4] |
| CB1 Receptor Functional Potency (EC50) | 2.8 - 14.9 nM | Not explicitly stated, but active in the pM to nM range | [3][4][7] |
| CB2 Receptor Functional Potency (EC50) | 6.5 nM | Not explicitly stated | [7] |
JWH-018 demonstrates high, nanomolar affinity for both CB1 and CB2 receptors, with a slightly higher affinity for CB2[2]. In contrast, the available data for THJ-2201 suggests a higher affinity for the CB1 receptor compared to the CB2 receptor[4].
Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors by agonists like JWH-018 and THJ-2201 initiates a cascade of intracellular signaling events through the coupling of inhibitory G proteins (Gi/o). This canonical pathway leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP)[3]. Beyond this, CB1 receptor activation by JWH-018 has been shown to modulate ion channels, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels[2]. Furthermore, JWH-018 stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and cell proliferation[2][3]. Studies on THJ-2201 also confirm that its biological effects, such as the enhancement of neuronal differentiation, are dependent on CB1 receptor activation[5][6].
Comparative Metabolism
The metabolism of synthetic cannabinoids is a critical factor in their duration of action and the generation of active metabolites. Both JWH-018 and THJ-2201 undergo extensive Phase I and Phase II metabolism.
JWH-018 is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP1A2[8]. The main metabolic routes include hydroxylation at various positions on the N-pentyl chain and indole or naphthyl rings, followed by further oxidation to carboxylic acids[9][10][11]. These Phase I metabolites can then undergo Phase II glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, facilitating their excretion[12]. Several of these hydroxylated metabolites retain high affinity and agonist activity at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological profile of the parent compound[13][14].
This compound (THJ-2201) also undergoes extensive metabolism. Studies using human hepatocytes have identified major pathways including oxidative defluorination of the N-pentylfluoropentyl chain, which is subsequently oxidized to a carboxylic acid[1]. Other significant pathways include hydroxylation on the naphthyl moiety and dihydrodiol formation[1][15]. Like JWH-018, these metabolites can be conjugated with glucuronic acid[1]. Research indicates that the specific enzymes CYP2B6, CYP2C19, CYP3A4, and CYP3A5 contribute significantly to its metabolism[15]. Notably, metabolites hydroxylated at the 4-position of the pentyl tail retain similar potency to the parent THJ-2201, whereas 5-hydroxy metabolites are less potent[16].
| Metabolic Pathway | JWH-018 | This compound (THJ-2201) |
| Primary Phase I Reactions | - N-pentyl chain hydroxylation- Naphthyl and indole ring hydroxylation- Carboxylation of the pentyl chain | - Oxidative defluorination and carboxylation- Naphthyl moiety hydroxylation- Dihydrodiol formation |
| Key Metabolites | Monohydroxylated and carboxylated metabolites | Carboxylic acid metabolite (from defluorination), hydroxylated metabolites |
| Key CYP Enzymes Involved | CYP2C9, CYP1A2 | CYP2B6, CYP2C19, CYP3A4, CYP3A5 |
| Phase II Reactions | Glucuronidation of hydroxylated metabolites | Glucuronidation of hydroxylated and carboxylated metabolites |
| Active Metabolites | Yes, several hydroxylated metabolites are active | Yes, 4-OH-pentyl metabolite retains potency |
Toxicological Profile
The potent activity of synthetic cannabinoids as full CB1 agonists is linked to a more severe toxicological profile compared to the partial agonism of THC[5]. For JWH-018, adverse effects can include extreme agitation, hallucinations, tachycardia, and seizures[8][17][18]. Some studies suggest JWH-018 can induce apoptosis in certain cell types[19]. For THJ-2201, research points towards a potential for nephrotoxicity (kidney damage) by triggering apoptotic cell death through the deregulation of mitochondrial function[20].
Experimental Protocols
Competitive Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells). Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final membrane suspension is aliquoted and stored at -80°C[13][21].
-
Assay Conditions: The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA). A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A) is incubated with the cell membranes and varying concentrations of the unlabeled test compound (JWH-018 or THJ-2201)[22].
-
Incubation and Separation: The mixture is incubated, typically for 60-90 minutes at 30°C, to reach equilibrium[22]. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand[21].
-
Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Metabolism Assay using Human Hepatocytes
This method identifies metabolites formed from a parent drug in a system that closely mimics human liver metabolism.
-
Incubation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. The parent compound (JWH-018 or THJ-2201), typically dissolved in a solvent like DMSO, is added to the hepatocyte suspension at a specific concentration (e.g., 10 µmol/L) and incubated for a set time (e.g., 3 hours) at 37°C in a humidified incubator[1].
-
Sample Quenching and Extraction: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins[1]. The sample is centrifuged to pellet the precipitated proteins and cell debris.
-
Analysis by LC-HRMS: The supernatant, containing the parent drug and its metabolites, is collected for analysis. High-performance liquid chromatography (HPLC) is used to separate the different compounds in the mixture[9][23]. The separated compounds are then introduced into a high-resolution mass spectrometer (HR-MS). The mass spectrometer measures the precise mass of the parent drug and its metabolites, allowing for the determination of their elemental formulas and the identification of metabolic transformations (e.g., hydroxylation, carboxylation, glucuronidation)[1][15]. Product ion scans (MS/MS) are used to further elucidate the structure of the identified metabolites.
Conclusion
Both JWH-018 and this compound (THJ-2201) are potent synthetic cannabinoid agonists, but they exhibit key differences in their chemical structure, receptor affinity profile, and metabolic pathways. JWH-018 shows high affinity for both CB1 and CB2 receptors, while available data suggest THJ-2201 is more selective for CB1. Their metabolic profiles are distinct, driven by their structural differences; JWH-018 primarily undergoes hydroxylation, whereas THJ-2201 metabolism is marked by oxidative defluorination. In both cases, metabolites can retain significant biological activity. These differences are crucial for forensic identification, understanding structure-activity relationships, and assessing the distinct toxicological risks associated with these compounds. Further direct comparative studies are warranted to fully elucidate their pharmacological and toxicological profiles.
References
- 1. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srlf.org [srlf.org]
- 9. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH‐018 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I metabolic profiling of the synthetic cannabinoids THJ-018 and THJ-2201 in human urine in comparison to human liver microsome and cytochrome P450 isoenzyme incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 22. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of 5-Fluoro THJ (THJ-2201) at Cannabinoid Receptors CB1 and CB2
This guide provides a comparative assessment of the binding affinity of the synthetic cannabinoid 5-Fluoro THJ, also known as THJ-2201, for the human cannabinoid receptors CB1 and CB2. For context, its performance is compared against its parent compound, THJ-018, and other well-characterized cannabinoids: the synthetic cannabinoids JWH-018 and CP-55,940, and the primary psychoactive phytocannabinoid, Δ⁹-tetrahydrocannabinol (Δ⁹-THC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Binding Affinities
The binding affinity of a compound for a receptor is a critical measure of its potential potency. This is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for THJ-2201 and selected comparator compounds at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| THJ-2201 (this compound) | 6.97[1] | 2.91[1] | 2.40 |
| THJ-018 | 5.84[2] | 4.57[2] | 1.28 |
| JWH-018 | 9.0[3][4] | 2.9[4] | 3.10 |
| Δ⁹-THC | 25.1[5] | 35.2[5] | 0.71 |
| CP-55,940 | 2.6[6] | 3.7[6] | 0.70 |
Note: The selectivity ratio is calculated as (Ki for CB1) / (Ki for CB2). A ratio > 1 indicates selectivity for CB2, while a ratio < 1 indicates selectivity for CB1.
Experimental Protocols
The binding affinity data presented are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., THJ-2201) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at the CB1 and CB2 receptors.
Materials:
-
Receptor Source: Membranes prepared from cells genetically engineered to express high levels of human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test Compounds: THJ-2201 and other cannabinoids of interest, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and divalent cations like MgCl₂.[7]
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the free radioligand via vacuum filtration over glass fiber filters (e.g., GF/C filters).[8]
-
Detection: A liquid scintillation counter to measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested.
-
The cells are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[9]
-
-
Competitive Binding Assay:
-
The assay is performed in 96-well plates.[9]
-
Each well contains the receptor-containing membranes, a fixed concentration of the radioligand (e.g., [³H]CP-55,940 at a concentration close to its Kd value), and a varying concentration of the unlabeled test compound.[10][11]
-
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled agonist like CP-55,940).[8][10]
-
The plates are incubated (e.g., for 60-90 minutes at 30-37°C) to allow the binding to reach equilibrium.[8][9]
-
-
Separation and Detection:
-
Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[9]
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[9]
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity on each filter is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Principle of competitive binding at a cannabinoid receptor.
References
- 1. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THJ-018 [medbox.iiab.me]
- 3. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. realmofcaring.org [realmofcaring.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of 5-Fluoro-THJ Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence and structural diversity of synthetic cannabinoids, such as 5-Fluoro-THJ (also known as THJ-2201), present significant hurdles for analytical laboratories. Ensuring the accuracy, reliability, and comparability of detection and quantification methods across different facilities is paramount for clinical toxicology, forensic investigations, and the development of therapeutic countermeasures. This guide provides a comprehensive comparison of analytical methodologies for 5-Fluoro-THJ, supported by experimental data from single-laboratory validation studies of similar compounds, to foster a better understanding of inter-laboratory validation challenges and best practices.
The inherent challenge in the inter-laboratory validation of synthetic cannabinoid analysis lies in the continuous introduction of new analogs, the limited availability of certified reference materials, and the variability in instrumentation and analytical protocols across laboratories.[1] Proficiency testing programs are crucial for laboratories to evaluate their performance and contribute to the harmonization of analytical outcomes.[1] While a dedicated inter-laboratory validation study for 5-Fluoro-THJ is not publicly available, this guide synthesizes existing data on similar synthetic cannabinoids to provide a benchmark for performance.
Comparison of Analytical Methods
The primary analytical techniques for the identification and quantification of synthetic cannabinoids in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are often employed for initial screening purposes.[1][2] The following tables summarize typical performance characteristics for these methods, compiled from validation studies of various synthetic cannabinoids. These values can serve as a baseline for what to expect from a well-validated method for 5-Fluoro-THJ.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification
| Parameter | Whole Blood | Urine |
| Limit of Detection (LOD) | 0.1 - 0.675 ng/mL[3][4] | 0.225 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.1 - 3.375 ng/mL[4] | 0.225 - 3.375 ng/mL[4] |
| Accuracy (% Recovery) | 88 - 107%[4] | 95 - 109%[4] |
| Precision (%RSD) | 7.5 - 15.0%[4] | 4.9 - 11.9%[4] |
Table 2: Typical Performance Characteristics of Immunoassay Screening for Synthetic Cannabinoids
| Parameter | Performance |
| Sensitivity | >95%[5] |
| Specificity | >95%[5] |
| Accuracy | 98%[5] |
| Calibrator Concentration | 5 ng/mL (metabolite)[5] |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of achieving reproducible and comparable results between laboratories. Below are representative methodologies for the analysis of synthetic cannabinoids in biological samples.
Sample Preparation: Solid Phase Extraction (SPE) for Urine
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution containing a deuterated analog of 5-Fluoro-THJ.
-
Enzymatic Hydrolysis: Add β-glucuronidase to hydrolyze glucuronidated metabolites. Incubate at an appropriate temperature and duration.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents to remove interfering substances. This typically includes a water wash followed by a weak organic solvent wash.
-
Elution: Elute the analytes of interest with a suitable organic solvent mixture, such as methanol or acetonitrile, often with a modifier like formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard solution.[1]
-
Protein Precipitation: Add a precipitating agent like cold acetonitrile.[1]
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Extraction: Add an immiscible organic solvent (e.g., hexane/ethyl acetate mixture) and vortex to extract the analytes from the aqueous phase.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1]
-
Visualizing the Workflow and Metabolic Pathways
To facilitate a clearer understanding of the analytical process and the metabolic fate of 5-Fluoro-THJ, the following diagrams are provided.
Caption: General experimental workflow for synthetic cannabinoid analysis.
Metabolite identification is crucial for developing robust analytical methods, as parent compounds are often present at low concentrations in biological samples.[3] High-resolution mass spectrometry has been instrumental in characterizing the metabolism of synthetic cannabinoids like 5-Fluoro-THJ (THJ-2201).[6]
Caption: Major metabolic pathways of 5-Fluoro-THJ (THJ-2201).
The major metabolic routes for THJ-2201 involve oxidative defluorination followed by carboxylation or glucuronidation, as well as glucuronidation of hydroxylated metabolites.[6] Dihydrodiol formation on the naphthalene moiety has also been observed.[6] Laboratories should target these major metabolites to ensure a high detection rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 5-Fluoro THJ and Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the synthetic cannabinoid 5-Fluoro THJ (also known as THJ-2201) with other notable cannabinoids. The information presented herein is curated from experimental data to assist researchers in understanding the metabolic fate and pharmacokinetic profiles of these compounds.
Executive Summary
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its duration of action and potential for toxicity. Synthetic cannabinoids, a class of novel psychoactive substances, are known to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This guide focuses on the in vitro metabolic stability of this compound in comparison to its non-fluorinated analog THJ-018, the parent synthetic cannabinoid JWH-018, its fluorinated counterpart AM-2201, and other relevant synthetic and natural cannabinoids.
Generally, fluorination of synthetic cannabinoids, as seen in this compound, tends to alter metabolic pathways, often leading to a greater number of metabolites and potentially impacting the rate of clearance. This is evident in the comparison between THJ-2201 and THJ-018, where the fluorinated compound produces a significantly higher number of metabolites.
Quantitative Comparison of Metabolic Stability
The following table summarizes the available in vitro metabolic stability data for a range of cannabinoids in human liver microsomes (HLM) and human hepatocytes (HHeps). Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, while the number of metabolites provides insight into the complexity of the metabolic pathways.
| Compound | Type | In Vitro System | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Number of Metabolites | Primary Metabolic Pathways |
| This compound (THJ-2201) | Synthetic | HLM | Not Reported | Not Reported | 46 (in 19 metabolite groups)[1] | Monohydroxylation of the naphthyl moiety, Oxidative defluorination[1] |
| Hepatocytes | Not Reported | Not Reported | 27[2] | Oxidative defluorination with subsequent carboxylation or glucuronidation[2] | ||
| THJ-018 | Synthetic | HLM | Not Reported | Not Reported | 33 (in 17 metabolite groups)[1] | Monohydroxylation of the pentyl chain and naphthyl moiety, Dihydroxylation[1] |
| Hepatocytes | Not Reported | Not Reported | 13[2] | Hydroxylation on the N-pentyl chain and further oxidation or glucuronidation[2] | ||
| NM-2201 | Synthetic | HLM | 8.0[3][4] | 81.6[4] | 13 (in Hepatocytes)[3][4] | Ester hydrolysis, Hydroxylation, Oxidative defluorination, Glucuronidation[3][4] |
| JWH-018 | Synthetic | HLM | Not Reported | Not Reported | >10[5] | Monohydroxylation (naphthalene, indole, alkyl chain), Dihydroxylation, Trihydroxylation, Carboxylation, N-dealkylation[5] |
| AM-2201 | Synthetic | HLM | Not Reported | Not Reported | Not Reported | Oxidative defluorination, Carboxylation, Glucuronidation[2] |
| XLR-11 | Synthetic | Hepatocytes | Not Reported | Not Reported | >25[6] | Hydroxylation, Carboxylation, Oxidative defluorination (to UR-144 metabolites), Glucuronidation[6] |
| UR-144 | Synthetic | Not Reported | Not Reported | Not Reported | Not Reported | Hydroxylation, Dihydroxylation, Trihydroxylation, Carboxylation, N-dealkylation[7] |
| 5F-PB-22 | Synthetic | Hepatocytes | Not Reported | Not Reported | 22[8] | Ester hydrolysis, Oxidation, Glucuronidation, Oxidative defluorination[8] |
| AKB48 | Synthetic | Not Reported | Not Reported | Not Reported | Not Reported | Hydroxylation (adamantyl and pentyl chain)[9] |
| Δ⁹-THC | Natural | Not Reported | Not Reported | Not Reported | Not Reported | Hydroxylation (primarily at C11), Oxidation to THC-COOH |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro metabolic stability assays using human liver microsomes or hepatocytes. Below is a generalized protocol for such an experiment.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
2. Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Prepare a stock solution of the test compound and control compounds in a suitable organic solvent. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubation Mixture: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the incubation mixture are taken and the reaction is immediately terminated by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½ = 0.693 / slope). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
References
- 1. Phase I metabolic profiling of the synthetic cannabinoids THJ-018 and THJ-2201 in human urine in comparison to human liver microsome and cytochrome P450 isoenzyme incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for 5-Fluoro THJ: A Comparative Guide
Comparison of Key Validation Methods
The validation process must demonstrate that the antibody binds specifically to 5-Fluoro THJ with high affinity and does not cross-react with other structurally similar molecules.[5][6] The most common and effective methods for this purpose are Competitive ELISA, Western Blot, Immunofluorescence, and Immunoprecipitation. Each technique offers distinct advantages and is suited for different experimental contexts.
Table 1: Comparison of Antibody Validation Methods for this compound
| Method | Primary Application | Specificity Assessment | Sensitivity | Throughput | Notes |
| Competitive ELISA | Quantification of this compound in biological samples (e.g., serum, plasma).[7][8] | High. Assesses binding inhibition by free this compound against a conjugated, immobilized form. | High (ng/mL to pg/mL range). | High (96-well format). | Ideal for screening and quantifying the small molecule.[9][10] |
| Western Blot | Detection of this compound conjugated to a carrier protein. | Moderate to High. Validates recognition of the molecule when conjugated. | Moderate. | Low to Medium. | Primarily confirms that the antibody recognizes the hapten (this compound). Requires a this compound-protein conjugate.[2][11] |
| Immunofluorescence (IF) | Visualization of this compound distribution in cells or tissues.[12][13] | High. Allows for visual confirmation of specific localization. | High. | Low. | Requires cells/tissue to be treated with this compound. A negative control (untreated sample) is essential.[14] |
| Immunoprecipitation (IP) | Isolation of a target protein that is bound by this compound. | High. Validates the antibody's ability to pull down a target complex. | Moderate. | Low. | Useful if this compound is known to bind a specific protein; the antibody would pull down the protein-drug complex.[15][16] |
Experimental Protocols and Workflows
Detailed methodologies for each validation technique are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Competitive ELISA
This is the gold standard for quantifying small molecules and assessing antibody specificity.[7][9] The assay measures the ability of free this compound in a sample to compete with a this compound-conjugate (e.g., this compound-BSA) for binding to the antibody. A decrease in signal indicates a higher concentration of this compound in the sample.
Experimental Protocol:
-
Coating: Coat a 96-well microtiter plate with a this compound-carrier protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Competition:
-
Prepare standards of known this compound concentrations.
-
In separate tubes, pre-incubate the anti-5-Fluoro THJ antibody with the standards or unknown samples for 1 hour at 37°C.
-
Add 100 µL of the antibody-sample mixtures to the coated wells. Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate in the dark until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of free this compound in the sample.
Workflow Diagram:
Western Blot for Conjugate Detection
While not used to detect the free small molecule, Western Blotting can validate that the antibody recognizes this compound when it is part of a larger molecule, such as a protein conjugate.[11] This is a crucial control to ensure the antibody was successfully raised against the hapten.
Experimental Protocol:
-
Sample Preparation: Prepare samples of a this compound-carrier protein conjugate (e.g., this compound-BSA) and the unconjugated carrier protein (negative control). Denature the samples by boiling in SDS-PAGE sample buffer.[17]
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-Fluoro THJ antibody (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A band should appear for the this compound conjugate but not for the unconjugated carrier protein.[2]
Workflow Diagram:
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of this compound within cells, providing spatial information on its uptake and localization. Specificity is determined by comparing the signal in cells treated with this compound to untreated control cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips. Treat one set of cells with this compound at the desired concentration and duration. Leave another set untreated as a negative control.
-
Fixation: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilization: If intracellular targets are expected, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[13][14]
-
Blocking: Block with 5% normal goat serum or BSA in PBS for 1 hour to reduce nonspecific binding.[18]
-
Primary Antibody Incubation: Incubate the cells with the anti-5-Fluoro THJ antibody overnight at 4°C.[12]
-
Washing: Rinse the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.[19]
-
Washing: Repeat the washing step.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei). Visualize the cells using a fluorescence microscope.[14] Specific staining should only be observed in the this compound-treated cells.
Workflow Diagram:
Potential Signaling Pathway Involvement
Synthetic cannabinoids can interact with various cellular signaling pathways. For instance, the related compound 5-fluoro ABICA has been shown to affect the PI3K/Akt pathway.[20] A validated anti-5-Fluoro THJ antibody could be used to investigate if it modulates similar pathways, potentially by binding to a receptor and initiating a downstream cascade.
Alternative Detection Methods
It is important to consider non-antibody-based techniques as orthogonal methods to confirm results.
Table 2: Alternative (Non-Antibody) Detection Methods
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by detection (e.g., UV, fluorescence).[21] | Highly quantitative, high specificity, can separate from metabolites. | Lower throughput, requires specialized equipment. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio for definitive identification. | Gold standard for specificity, highly sensitive. | Expensive, complex sample preparation, low throughput. |
Using an orthogonal method like HPLC-MS to quantify this compound in a set of samples and showing correlation with the results from a competitive ELISA would provide powerful validation of the antibody's specificity.[17]
References
- 1. Antibody validation by Western Blot SOP #012 [protocols.io]
- 2. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. scbt.com [scbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sysy.com [sysy.com]
- 7. Sandwich ELISA protocol | Abcam [abcam.com]
- 8. Antibodies against small molecules - Immusmol [immusmol.com]
- 9. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aptamergroup.com [aptamergroup.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. usbio.net [usbio.net]
- 13. sinobiological.com [sinobiological.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Immunoprecipitation (IP) protocol: Novus Biologicals [novusbio.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. The synthetic cannabinoid 5-fluoro ABICA upregulates angiogenic markers and stimulates tube formation in human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacological Comparison of 5-Fluoro THJ and THC for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the pharmacological effects of the synthetic cannabinoid 5-Fluoro THJ and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).
This document summarizes key pharmacological parameters, including receptor binding affinity, functional activity, and in vivo effects, to offer a clear comparative analysis. Given the limited publicly available data for this compound, this guide utilizes data for its close structural analog, THJ-2201, as a proxy. THJ-2201 is the 5-fluoropentyl indazole analog of JWH-018, and its data provides valuable insights into the likely pharmacological profile of this compound.
Pharmacological Profile: this compound (as THJ-2201) vs. THC
A comparative summary of the key pharmacological data is presented below.
Receptor Binding Affinities (Ki)
The binding affinity of a compound for a receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity. The data presented in Table 1 demonstrates that THJ-2201 exhibits significantly higher binding affinity for both CB1 and CB2 receptors compared to THC. The parent compound of this compound, THJ-018, also shows higher affinity than THC.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| THC | 40.7[1] | 36[1] |
| THJ-018 | 5.84[2] | 4.57[2] |
| THJ-2201 | 1.34[3] | 1.32[3] |
| Table 1: Receptor binding affinities (Ki) of THC, THJ-018, and THJ-2201 for human cannabinoid receptors CB1 and CB2. |
Functional Activity (EC50)
Functional activity assays measure the biological response a compound elicits upon binding to a receptor. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect. As a partial agonist at the CB1 receptor, THC elicits a submaximal response compared to full agonists. In contrast, many synthetic cannabinoids, including THJ-2201, are reported to be full agonists, capable of producing a maximal receptor response[4].
| Compound | Assay Type | Receptor | EC50 (nM) |
| THC | Inhibition of IPSCs | CB1 | 1220[5] |
| THJ-2201 | FLIPR Membrane Potential | CB1 | 2.8 - 1959 (range)[3] |
| Table 2: Functional activity (EC50) of THC and THJ-2201 at the CB1 receptor. Note that the assays and cell systems used are different, which can influence the absolute EC50 values. |
In Vivo Effects: The Mouse Tetrad Assay
The tetrad assay is a standard preclinical model used to assess the cannabimimetic effects of compounds in mice. It consists of four components: hypolocomotion (reduced spontaneous movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (reduced body temperature). These effects are primarily mediated by the CB1 receptor.
| Compound | Hypolocomotion | Catalepsy | Analgesia | Hypothermia |
| THC | Yes[6][7] | Yes[6][7] | Yes[6][7] | Yes[6][7] |
| THJ-2201 | Depressed locomotor activity observed[13] | Expected, but specific data is limited. | Expected, but specific data is limited. | Expected, but specific data is limited. |
| Table 3: Qualitative in vivo effects of THC and THJ-2201 in the mouse tetrad assay. |
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion.
THC is highly lipophilic and is rapidly distributed to tissues, including the brain[14][15][16]. It is primarily metabolized in the liver by cytochrome P450 enzymes, with a terminal half-life that can vary depending on the frequency of use[15][17][18].
Synthetic cannabinoids , including indazole derivatives like THJ-018 and its fluorinated analog, are generally characterized by rapid metabolism[1][14]. The introduction of a fluorine atom can influence the metabolic pathway and potentially the duration of action.
| Parameter | THC | This compound (and related indazoles) |
| Absorption | Rapidly absorbed, especially via inhalation[17][18] | Expected to be rapid. |
| Distribution | Widely distributed, high lipid solubility[14][15] | Expected to be widely distributed. |
| Metabolism | Primarily hepatic (CYP2C9, CYP3A4)[15][17] | Rapidly metabolized, likely by hepatic enzymes[1][14]. |
| Elimination Half-Life | Variable, can be long due to redistribution from fat[15][17] | Generally expected to be shorter than THC due to rapid metabolism[14]. |
| Table 4: Comparative pharmacokinetic overview. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissue homogenates through a series of centrifugation steps. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., THC or this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter plate. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for Cannabinoid Receptors
This assay measures the functional activation of G-proteins following receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the cannabinoid receptor are prepared.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with varying concentrations of the test agonist (e.g., THC or this compound) in the presence of GDP and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Termination and Separation: The assay is terminated by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
Mouse Tetrad Assay for Cannabinoid Activity
This in vivo assay assesses the cannabimimetic effects of a compound.
-
Animal Acclimation: Mice are acclimated to the testing room and handled for several days prior to the experiment. Baseline measurements for each component of the tetrad are taken.
-
Drug Administration: The test compound (e.g., THC or this compound) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Tetrad Assessment: At a specific time point after drug administration (e.g., 30-60 minutes), the following four parameters are measured:
-
Hypolocomotion: The mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set duration.
-
Catalepsy: The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile in this position is measured (up to a cut-off time).
-
Analgesia: The mouse's response to a thermal stimulus is measured using a hot plate or tail-flick test. The latency to a nociceptive response (e.g., paw lick, tail flick) is recorded.
-
Hypothermia: The mouse's core body temperature is measured using a rectal probe.
-
-
Data Analysis: The data for each component of the tetrad are compared between the drug-treated and vehicle-treated groups to determine the statistical significance of the effects. Dose-response curves can be generated to determine the ED50 for each effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Synthetic Cannabinoids | Project CBD [projectcbd.org]
- 8. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Establishing the Limit of Detection for 5-Fluoro-THJ in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The primary methods for detecting synthetic cannabinoids in oral fluid are chromatography-mass spectrometry techniques and immunoassay screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation and quantification due to its high sensitivity and specificity.
| Feature | LC-MS/MS | GC-MS/MS | Immunoassay |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Antibody-based detection of target analyte or related compounds. |
| Typical Limit of Detection (LOD) | 0.1 - 2 ng/mL[1][2][3] | Generally higher than LC-MS/MS | 0.25 - 1 ng/mL (for cross-reactive compounds)[2] |
| Specificity | High | High | Moderate to low (cross-reactivity with other compounds can occur) |
| Application | Quantification and confirmation | Quantification and confirmation | Screening |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Derivatization may be required. | Minimal, often direct sample introduction. |
Experimental Protocols
A typical workflow for the determination of the limit of detection for a synthetic cannabinoid in oral fluid using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
This is a rapid and simple method for removing proteins from the oral fluid sample that could interfere with the analysis.[1]
-
Reagents: Acetonitrile (ACN), Internal Standard (IS) solution (e.g., a deuterated analog of the target analyte).
-
Procedure:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 or biphenyl column is commonly used for the separation of synthetic cannabinoids.[1][4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid to improve chromatographic peak shape and ionization efficiency.[1][4]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-Fluoro-THJ and its internal standard would need to be determined.
Data Presentation
The following table summarizes the limit of detection for various synthetic cannabinoids in oral fluid using LC-MS/MS, which can be used as a reference for establishing the expected LOD for 5-Fluoro-THJ.
| Compound | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| 19 Synthetic Cannabinoids | LC-MS/MS | 1 | 2.5 | [1] |
| JWH-200, JWH-018, etc. | Immunoassay | 0.25 | N/A | [2] |
| 12 Synthetic Cannabinoids | LC-MS/MS | 0.5 - 2 | 1 - 2 | [3] |
Mandatory Visualizations
Experimental Workflow for LOD Determination
Caption: Workflow for LOD determination.
Logical Relationship of Analytical Methods
Caption: Analytical methods relationship.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Fluoro THJ
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to treat 5-Fluoro THJ as a hazardous chemical. All personnel involved in its handling and disposal must be thoroughly familiar with the potential hazards associated with potent synthetic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.
Quantitative Data Summary for Chemical Waste Disposal
To facilitate a clear understanding of the key parameters in chemical waste management, the following table summarizes essential quantitative and logistical information based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Volume) | Do not exceed 25 gallons of total chemical waste per laboratory before removal. | [1][2] |
| Reactive Acute Hazardous Waste Limit | Accumulate no more than one (1) quart of reactive acutely hazardous chemical waste. | [1] |
| Container Fill Level | Do not fill containers beyond 80-90% capacity to allow for expansion. | [3] |
| Waste Pickup Frequency | Chemical waste should be picked up within specified timeframes (e.g., 60 or 150 days) of the accumulation start date, per institutional policy. | [1][2] |
| pH Range for Aqueous Waste | If drain disposal is permitted for non-hazardous aqueous solutions, the pH should be between 5.5 and 10.5. Note: This is not applicable to this compound. | [4] |
Experimental Protocol: Disposal Procedure for this compound
The following protocol outlines the standard operating procedure for the safe disposal of this compound. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.
1. Waste Characterization and Segregation:
-
Identify as Halogenated Waste: this compound contains fluorine, classifying it as a halogenated organic compound. This is the most critical first step in its disposal pathway.
-
Strict Segregation: Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[5][6] Cross-contamination can create hazardous reactions and complicate the disposal process. Any non-halogenated solvents mixed with a halogenated compound must be treated as halogenated waste.[5]
2. Container Selection and Labeling:
-
Container Type: Use a robust, leak-proof container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass container.[3] The container must have a secure, screw-on cap.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.[3][7] Do not use abbreviations. The appropriate hazard symbols should also be displayed.
3. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, puncture-resistant container labeled as "Hazardous Waste".[1]
-
Liquid Waste: If this compound is in a solution, the solvent must also be considered hazardous. Segregate halogenated and non-halogenated solvent wastes.[1][6]
-
Transferring Waste: Carefully transfer the waste chemical into the designated container, avoiding splashes or the creation of dust.[3]
4. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
The storage area should have secondary containment to prevent the spread of any potential leaks.[7]
5. Disposal Request and Pickup:
-
Once the container is nearly full (not exceeding 80-90% capacity) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or equivalent.[2][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and treated as hazardous chemical waste.
-
After rinsing, the original label should be defaced, removed, or obliterated before the container is discarded or reused.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
